Product packaging for DBCO-C2-PEG4-amine(Cat. No.:)

DBCO-C2-PEG4-amine

Cat. No.: B8104286
M. Wt: 595.7 g/mol
InChI Key: RIRGWQMNOCGPGW-UHFFFAOYSA-N
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Description

DBCO-C2-PEG4-amine is a useful research compound. Its molecular formula is C32H41N3O8 and its molecular weight is 595.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N3O8 B8104286 DBCO-C2-PEG4-amine

Properties

IUPAC Name

2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O8/c33-14-17-40-20-22-42-24-23-41-21-19-39-16-13-32(38)43-18-15-34-30(36)11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35/h1-8H,11-25,33H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRGWQMNOCGPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Application of DBCO-C2-PEG4-amine in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-C2-PEG4-amine is a bifunctional linker molecule that has become an invaluable tool in the field of bioconjugation and targeted therapeutics. Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a short C2 spacer, a hydrophilic tetraethylene glycol (PEG4) chain, and a terminal primary amine, enables a two-step conjugation strategy with high efficiency and specificity. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, with a focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker designed for bioorthogonal chemistry, specifically for copper-free click chemistry. The molecule consists of three key components:

  • Dibenzocyclooctyne (DBCO): A highly strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1][2] The reaction is highly efficient and does not require a cytotoxic copper catalyst.[3][4]

  • Primary Amine (-NH2): A versatile functional group that can be readily coupled to carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or other carbonyl-containing molecules to form stable amide bonds.[5]

  • PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

This unique combination of functionalities makes this compound a versatile building block for constructing complex biomolecular architectures.

Physicochemical and Reactivity Data

The successful application of this compound in experimental settings relies on a clear understanding of its physical and chemical properties. The following tables summarize key quantitative data for this linker and its reactive moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C32H41N3O8
Molecular Weight 595.7 g/mol
Purity ≥95%
Appearance Viscous liquid or oil
Solubility DMSO, DCM, DMF, THF, Chloroform, Acetonitrile
Storage Conditions -20°C, protect from light

Table 2: Kinetic Data for SPAAC Reactions with DBCO Derivatives

The rate of the copper-free click reaction is a critical parameter for experimental design. The second-order rate constants (k₂) for the reaction between DBCO derivatives and azides are generally high, leading to rapid conjugation.

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)ConditionsSource(s)
Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside0.32 - 1.22PBS, HEPES, MES, Borate buffers (pH 5-10), 25-37°C
DBCO-PEG5-trastuzumab and azides0.18 - 0.37Aqueous buffers
General DBCO derivatives and benzyl azide~0.1 - 1.0Room temperature, various solvents

Note: The reaction rate is influenced by factors such as the specific DBCO and azide derivatives used, solvent, pH, and temperature.

Core Applications of this compound

The bifunctional nature of this compound lends itself to a wide range of applications in biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used as a linker to connect the antibody to the drug. The typical strategy involves:

  • Modifying the antibody with an azide-containing reagent.

  • Conjugating the amine group of this compound to the cytotoxic drug, which often has a carboxylic acid handle.

  • Reacting the azide-modified antibody with the DBCO-functionalized drug via SPAAC to form the final ADC.

ADC_Synthesis_Workflow

The mechanism of action for such an ADC is a multi-step process that leads to targeted cell killing.

ADC_Mechanism_of_Action

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal component for constructing PROTACs, where its two ends can be used to connect the two different ligands.

PROTAC_Mechanism_of_Action

Other Applications
  • Cell Surface Labeling and Imaging: The bioorthogonal nature of the SPAAC reaction makes this compound suitable for labeling the surface of live cells that have been metabolically engineered to express azide-containing glycans. The amine group can be pre-conjugated to a fluorescent dye or other imaging agent.

  • Immobilization of Biomolecules: Proteins, peptides, or other biomolecules can be immobilized on surfaces (e.g., nanoparticles, microarrays) that have been functionalized with a carboxyl group. The amine end of the linker reacts with the surface, presenting the DBCO group for the subsequent capture of azide-tagged molecules.

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step bioconjugation process. Optimization may be required for specific applications.

Protocol 1: Amide Bond Formation with a Carboxylated Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule drug, using EDC/NHS chemistry.

Materials:

  • Carboxylated molecule (e.g., protein, peptide, or small molecule)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylated molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add the EDC and NHS solutions to the carboxylated molecule solution. The molar ratio of EDC/NHS to the carboxylated molecule should be optimized, but a starting point of 40:1 for EDC and 20:1 for NHS is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated molecule solution. A 10-20 fold molar excess of the linker over the carboxylated molecule is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized molecule from Protocol 1 and an azide-modified biomolecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-modified molecule (e.g., azide-tagged antibody, protein, or small molecule)

  • Reaction Buffer: PBS, pH 7.2-7.5 (must be azide-free)

  • Desalting column or other purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule and the azide-modified molecule in the Reaction Buffer to their desired concentrations.

  • Click Reaction:

    • Combine the DBCO-functionalized molecule and the azide-modified molecule in the Reaction Buffer. A slight molar excess (1.5 to 10-fold) of one component over the other can be used to drive the reaction to completion.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C for 1-2 hours may be sufficient. The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at 309 nm.

  • Purification:

    • Purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization:

    • Analyze the final conjugate for purity and identity using methods such as SDS-PAGE, mass spectrometry, and HPLC.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and specific conjugation of biomolecules through a combination of stable amide bond formation and bioorthogonal copper-free click chemistry. Its favorable properties, including enhanced solubility and biocompatibility conferred by the PEG spacer, make it an essential tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the synthesis of advanced bioconjugates such as ADCs and PROTACs, thereby contributing to the advancement of targeted therapies and a deeper understanding of complex biological systems.

References

An In-depth Technical Guide to DBCO-C2-PEG4-amine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-C2-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation. This document details its chemical characteristics, provides structured data for key properties, and outlines detailed experimental protocols for its use in creating stable bioconjugates for research, diagnostics, and therapeutic development.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of molecules. It features three key components:

  • Dibenzocyclooctyne (DBCO) group: A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

  • Primary Amine (-NH2) group: A nucleophilic group that readily reacts with electrophiles such as carboxylic acids (in the presence of activators) or activated esters (e.g., N-hydroxysuccinimide or NHS esters) to form stable amide bonds.[3][4]

  • Polyethylene Glycol (PEG4) spacer: A short, hydrophilic four-unit PEG chain that enhances the solubility of the linker and the resulting conjugate in aqueous media.[4] The PEG spacer also provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and maintain their biological activity.

This unique combination of reactive groups makes this compound an ideal linker for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values are compiled from various commercial suppliers and should be considered as typical.

Table 1: General Properties

PropertyValueReferences
Molecular Formula C32H41N3O8
Molecular Weight 595.69 g/mol
Purity ≥95%
Appearance Light yellow oil or solid
CAS Number 2055198-05-3

Table 2: Solubility and Storage

PropertyDetailsReferences
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile
Storage Conditions Store at -20°C, desiccated.
Shipping Conditions Ambient temperature or on dry ice

Experimental Protocols

This compound is a bifunctional linker, and its application in bioconjugation typically involves a two-step process. The following protocols provide a general framework for these reactions. Optimization may be required for specific applications.

Step 1: Amine-Reactive Conjugation (e.g., to a Carboxylic Acid or NHS Ester)

The primary amine of this compound can be used to attach it to a molecule containing a carboxylic acid or an NHS ester.

Protocol 3.1.1: Coupling to a Carboxylic Acid-Containing Molecule (e.g., a protein or small molecule)

Materials:

  • Molecule with a carboxylic acid group (Molecule-COOH)

  • This compound

  • Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Reaction Buffer: Amine-free buffer, such as MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for conjugation.

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH in MES buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add the this compound solution to the activated Molecule-COOH solution. A 10 to 20-fold molar excess of the amine linker over the molecule is recommended.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer (e.g., PBS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted this compound and byproducts using dialysis, size-exclusion chromatography (e.g., a desalting column), or another appropriate purification method.

Protocol 3.1.2: Coupling to an NHS Ester-Functionalized Molecule

Materials:

  • Molecule with an NHS ester group (Molecule-NHS)

  • This compound

  • Reaction Buffer: Amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

  • Reagent Preparation:

    • Dissolve Molecule-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Dissolve this compound in the reaction buffer.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution immediately before use.

  • Conjugation Reaction:

    • Add the Molecule-NHS stock solution to the this compound solution. A 5 to 10-fold molar excess of the amine over the NHS ester is often a good starting point. The final concentration of DMSO or DMF should ideally be kept below 20%.

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice.

  • Quenching (Optional):

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted Molecule-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting DBCO-functionalized molecule by gel filtration, dialysis, or another suitable method to remove unreacted reagents and byproducts.

Step 2: Copper-Free Click Chemistry (SPAAC)

The DBCO group on the now-functionalized molecule can be reacted with an azide-containing molecule.

Protocol 3.2.1: DBCO-Azide Conjugation

Materials:

  • DBCO-functionalized molecule from Step 1

  • Azide-containing molecule (Molecule-N3)

  • Reaction Buffer: Azide-free buffer, such as PBS (pH 7.4).

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized molecule and the Molecule-N3 in the reaction buffer.

    • Mix the two solutions. A 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule is a common starting point.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove any unreacted components.

Visualizing the Workflow and Logic

The following diagrams illustrate the chemical reactions and the experimental workflow involved in using this compound for bioconjugation.

Reaction Schemes

G cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Molecule_A_COOH Molecule A (with -COOH) DBCO_Molecule_A DBCO-PEG4-C2-Molecule A Molecule_A_COOH->DBCO_Molecule_A Amide Bond Formation DBCO_Linker This compound DBCO_Linker->DBCO_Molecule_A EDC_NHS EDC, NHS EDC_NHS->Molecule_A_COOH Molecule_B_N3 Molecule B (with -N3) Final_Conjugate Molecule A-Linker-Molecule B Molecule_B_N3->Final_Conjugate DBCO_Molecule_A_2 DBCO-PEG4-C2-Molecule A DBCO_Molecule_A_2->Final_Conjugate Triazole Formation

Caption: Reaction scheme for bioconjugation using this compound.

Experimental Workflow

G cluster_workflow Experimental Workflow for Bioconjugation Start Start Prepare_Reagents Prepare Molecule A (-COOH) and this compound Start->Prepare_Reagents Activate_COOH Activate Carboxylic Acid (EDC/NHS) Prepare_Reagents->Activate_COOH Conjugate_Amine Conjugate with this compound Activate_COOH->Conjugate_Amine Purify_1 Purify DBCO-Molecule A Conjugate_Amine->Purify_1 Prepare_Azide Prepare Azide-Molecule B Purify_1->Prepare_Azide Click_Reaction Perform Copper-Free Click Reaction (SPAAC) Prepare_Azide->Click_Reaction Purify_2 Purify Final Conjugate Click_Reaction->Purify_2 Analyze Analyze Final Conjugate (e.g., SDS-PAGE, HPLC, MS) Purify_2->Analyze End End Analyze->End

Caption: A generalized experimental workflow for bioconjugation.

Applications

The unique properties of this compound make it a valuable tool in various advanced applications:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): In PROTAC synthesis, this linker can connect a protein-targeting ligand to an E3 ligase-binding ligand, inducing the degradation of a target protein.

  • Biomolecule Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and oligonucleotides for detection and imaging purposes.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.

  • Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug delivery systems.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and specific conjugation of biomolecules. Its key features—a bioorthogonal DBCO group for copper-free click chemistry, a reactive primary amine for amide bond formation, and a solubility-enhancing PEG spacer—make it an indispensable tool for researchers and drug developers. The protocols and data provided in this guide serve as a comprehensive resource for the successful application of this compound in a wide range of bioconjugation strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of DBCO-C2-PEG4-amine

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation, finding extensive use in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various molecular probes.[1][2] Its mechanism of action is not singular but is defined by the distinct reactivity of its two terminal functional groups: a primary amine and a dibenzocyclooctyne (DBCO) moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer.[3][4] This guide elucidates the dual mechanisms of this linker, providing quantitative data, detailed experimental protocols, and visual workflows to enable its effective application.

The core utility of this compound lies in its ability to covalently link two different molecules in a sequential and controlled manner. The primary amine allows for conjugation to molecules bearing amine-reactive groups, while the DBCO group enables a highly specific and bioorthogonal reaction with azide-containing molecules.[3] The intervening C2 and PEG4 spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Part 1: The Dual Reaction Mechanisms

The overall mechanism of action of this compound is a two-step process:

  • Amine-Directed Conjugation: The primary amine (-NH2) group serves as a versatile nucleophile for forming stable amide bonds. It readily reacts with electrophilic functional groups such as N-Hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of a carbodiimide activator like EDC), or other activated esters. This initial reaction is typically used to attach the linker to a protein, antibody, or other biomolecule of interest through its available lysine residues or a terminal amine.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group is a strained alkyne that undergoes a [3+2] cycloaddition reaction with an azide (-N3) functional group. This reaction, a cornerstone of "click chemistry," is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy. Consequently, the reaction proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, earning it the "copper-free" designation. Its bioorthogonal nature ensures that the DBCO and azide groups react specifically with each other without cross-reacting with other functional groups present in complex biological systems.

Chemical Reaction Pathways

Below are diagrams illustrating the two key reaction mechanisms.

Amine_Reaction_Mechanism cluster_reactants Reactants cluster_product Product DBCO_Linker This compound Conjugate DBCO-Linker-Molecule (Stable Amide Bond) DBCO_Linker->Conjugate Nucleophilic Attack NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate NHS_Leaving_Group N-Hydroxysuccinimide NHS_Ester->NHS_Leaving_Group Elimination

Diagram 1. Amine reaction with an NHS ester.

SPAAC_Mechanism cluster_reactants_spaac Reactants cluster_product_spaac Product DBCO_Conjugate DBCO-Functionalized Molecule Triazole_Product Stable Triazole Conjugate DBCO_Conjugate->Triazole_Product [3+2] Cycloaddition Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Triazole_Product

Diagram 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter. The reaction follows second-order kinetics, and its rate is one of the highest among bioorthogonal reactions.

Table 1: Reaction Kinetics of SPAAC

This table summarizes representative second-order rate constants for the reaction between DBCO derivatives and azides. While the exact rate for this compound may vary slightly depending on the reaction partners and conditions, these values provide a reliable estimate of its high reactivity.

Cyclooctyne DerivativeAzide PartnerSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DBCO analog8-Azidoadenine NucleosideACN/H₂O (3:1)0.11
DBCO analogBenzyl AzideACN/H₂O (3:1)0.14
Generic DBCOGeneric AzideAqueous Conditions~0.1

Part 3: Experimental Protocols

Successful bioconjugation requires careful attention to reaction conditions. Below are detailed protocols for the two-step conjugation process using this compound.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the initial step of labeling a protein (e.g., an antibody) with the DBCO linker by targeting primary amines on lysine residues.

1. Materials Required:

  • Protein to be labeled (1-5 mg/mL)

  • This compound

  • Carbodiimide activator (e.g., EDC) and NHS (if starting from a carboxylic acid) or a pre-activated NHS ester of the molecule to be attached to the amine. For this protocol, we assume direct reaction with a target molecule's NHS ester.

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4). Crucially, avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette.

2. Procedure:

  • Buffer Exchange: Ensure the protein is in the recommended amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare DBCO-Linker Stock: Immediately before use, dissolve the this compound-NHS ester conjugate in anhydrous DMSO to prepare a 10 mM stock solution. NHS esters are moisture-sensitive.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO reagent to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

  • Characterization: The degree of labeling can be determined by measuring the UV-Vis absorbance of the protein (at 280 nm) and the DBCO group (at 309 nm).

Protocol1_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add 10-20x Molar Excess of DBCO Reagent to Protein A->C B Prepare 10 mM DBCO-NHS Ester Stock in DMSO B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction with Tris or Glycine D->E F Purify DBCO-labeled Protein (Desalting Column/Dialysis) E->F G Characterize Degree of Labeling (UV-Vis) F->G

Diagram 3. Experimental workflow for protein labeling with DBCO.
Protocol 2: SPAAC Ligation of DBCO-labeled Protein with an Azide-Molecule

This protocol describes the second step, where the DBCO-functionalized protein is conjugated to a molecule containing an azide group.

1. Materials Required:

  • Purified DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4 or other suitable azide-free buffer.

2. Procedure:

  • Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-functionalized molecule are in a compatible, azide-free reaction buffer.

  • Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.

  • Incubation: Incubate the mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting material using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugate.

Protocol2_Workflow A Prepare DBCO-Protein and Azide-Molecule in PBS B Mix Reactants (Use 1.5-3x Molar Excess of One Component) A->B C Incubate (2-12h at RT or overnight at 4°C) B->C D Purify Final Conjugate (e.g., SEC) C->D E Validate Final Conjugate (e.g., SDS-PAGE, MS) D->E

Diagram 4. Experimental workflow for SPAAC conjugation.

Conclusion

The mechanism of action of this compound is defined by its powerful dual-reactivity, enabling a robust and versatile platform for molecular conjugation. By leveraging a stable amine-reactive linkage and a highly efficient, bioorthogonal copper-free click reaction, this linker allows for the precise and controlled assembly of complex bioconjugates. The protocols and data provided in this guide offer a comprehensive framework for researchers to successfully implement this technology in their drug development and research endeavors.

References

An In-depth Technical Guide to DBCO-C2-PEG4-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with DBCO-C2-PEG4-amine, a key reagent in the field of copper-free click chemistry. Designed for professionals in research and drug development, this document delves into the core functionalities of this heterobifunctional linker, offering quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in bioconjugation and related disciplines.

Core Principles of this compound

This compound is a versatile molecule composed of three key functional components: a Dibenzocyclooctyne (DBCO) group, a short C2 hydrocarbon spacer, a hydrophilic tetraethylene glycol (PEG4) linker, and a terminal primary amine (-NH2). This strategic combination of moieties underpins its utility in the precise and efficient construction of complex biomolecular conjugates.

  • Dibenzocyclooctyne (DBCO): The Engine of Copper-Free Click Chemistry. The DBCO group is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[1] A significant advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells and sensitive biomolecules.[2] The reaction between a DBCO group and an azide forms a stable triazole linkage.[3]

  • Polyethylene Glycol (PEG4) Spacer: Enhancing Solubility and Reducing Steric Hindrance. The PEG4 spacer is a hydrophilic chain that confers several beneficial properties to the molecule and the resulting conjugates. It significantly increases the aqueous solubility of the DBCO moiety, which is inherently hydrophobic.[4][5] This enhanced solubility is crucial for reactions in biological buffers. Furthermore, the PEG linker provides a flexible spacer arm that physically separates the conjugated molecules, minimizing steric hindrance and helping to preserve their native conformation and function.

  • Terminal Amine: A Versatile Handle for Further Functionalization. The primary amine group serves as a versatile reactive handle for conjugation to a wide variety of molecules. It can readily react with carboxylic acids, activated esters (such as NHS esters), aldehydes, and ketones to form stable amide or imine bonds. This allows for the initial attachment of the DBCO moiety to a molecule of interest, preparing it for a subsequent click reaction with an azide-functionalized partner.

The logical relationship between these functional groups allows for a two-step, orthogonal bioconjugation strategy. First, the amine group is used to attach the DBCO-C2-PEG4 moiety to a target molecule. Then, the DBCO group is available for a highly specific click reaction with an azide-containing molecule.

cluster_DBCO_C2_PEG4_Amine This compound Structure cluster_Functionality Functional Roles DBCO DBCO (Dibenzocyclooctyne) C2 C2 Spacer DBCO->C2 Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO->Click_Reaction Enables PEG4 PEG4 Spacer C2->PEG4 Amine Amine (-NH2) PEG4->Amine Solubility Increased Aqueous Solubility PEG4->Solubility Provides Steric_Hindrance Reduced Steric Hindrance PEG4->Steric_Hindrance Minimizes Conjugation_Handle Versatile Conjugation Handle Amine->Conjugation_Handle Acts as

Functional components of this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its successful application. The reaction kinetics are typically described by a second-order rate law, and the rate constant is influenced by the specific structures of the DBCO and azide reactants, as well as the reaction conditions such as solvent, temperature, and pH.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
Peptide with azido-amino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C
8-Azidoadenosine and Cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v), 23 mM
Sulfo DBCO-amine and 3-azido-L-alanineVaries with pH and bufferAqueous buffers, 25°C and 37°C

Note: Reaction rates can be influenced by factors such as the specific structure of the azide and DBCO derivatives, solvent, and temperature. Studies have shown that the pH can have a significant effect on the reaction rates, particularly when the reactants have acidic or basic functionalities. The use of organic co-solvents can also impact the reaction rate, and their use should be carefully considered, especially when working with biomolecules that are sensitive to organic solvents.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Conjugation of this compound to a Carboxyl-Containing Molecule via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a small molecule, protein, or surface to an NHS ester, followed by reaction with the primary amine of this compound.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL in water or activation buffer).

    • Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL in water or activation buffer).

    • Dissolve the carboxyl-containing molecule in the activation buffer.

    • Dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Activation of Carboxyl Groups:

    • To the solution of the carboxyl-containing molecule, add EDC and NHS/Sulfo-NHS. A 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS over the carboxyl groups is typically used.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated carboxyl-containing molecule. A 1.5- to 5-fold molar excess of the amine over the carboxyl groups is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the quenching buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4, or other suitable non-azide containing buffer.

  • DMSO or DMF (if required for solubility)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.

    • Dissolve the azide-functionalized molecule in the reaction buffer. If solubility is an issue, a stock solution can be prepared in DMSO or DMF and added to the aqueous reaction mixture, ensuring the final organic solvent concentration is typically below 20% to avoid protein precipitation.

  • Click Reaction:

    • Mix the DBCO-functionalized molecule with the azide-functionalized molecule in the reaction buffer. A molar excess of one reactant (typically 1.5 to 10-fold) is often used to drive the reaction to completion.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Higher temperatures (up to 37°C) can increase the reaction rate but may not be suitable for all biomolecules.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.

  • Purification:

    • Purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or high-performance liquid chromatography (HPLC).

Analytical Techniques for Characterization
  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) of DBCO onto a protein by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

  • HPLC: To purify and analyze the conjugation products. Reverse-phase or ion-exchange HPLC can be used.

  • Mass Spectrometry: To confirm the molecular weight of the final conjugate.

  • NMR Spectroscopy: Can be used to monitor the reaction kinetics and characterize the structure of the final product, although it is less commonly used for routine analysis of large biomolecules.

Mandatory Visualizations

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for bioconjugation using this compound.

cluster_Step1 Step 1: Functionalization of Molecule A cluster_Step2 Step 2: Functionalization of Molecule B cluster_Step3 Step 3: Click Chemistry cluster_Step4 Step 4: Purification & Analysis start Start: Molecule A (e.g., Protein) + Molecule B (e.g., Drug) functionalize_A Introduce Azide Group (e.g., via NHS-Azide) start->functionalize_A functionalize_B Conjugate this compound (via Amine reaction) start->functionalize_B product_A Molecule A-Azide functionalize_A->product_A click_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) product_A->click_reaction product_B Molecule B-DBCO functionalize_B->product_B product_B->click_reaction purification Purification (e.g., SEC, HPLC) click_reaction->purification analysis Analysis (e.g., SDS-PAGE, MS) purification->analysis end Final Conjugate: Molecule A - Molecule B analysis->end

A typical bioconjugation workflow using this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

This diagram illustrates the [3+2] cycloaddition reaction between a DBCO group and an azide group.

reactant1 DBCO (Dibenzocyclooctyne) transition_state [3+2] Cycloaddition Transition State reactant1->transition_state plus + reactant2 Azide (R-N3) reactant2->transition_state product Stable Triazole Linkage transition_state->product Spontaneous (No Catalyst)

The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a highly reactive DBCO group for copper-free click chemistry, a hydrophilic PEG4 spacer, and a functionalizable amine handle enables the precise and efficient construction of a wide range of bioconjugates. By understanding the core principles, quantitative aspects, and detailed experimental protocols outlined in this guide, users can effectively leverage this technology to advance their research and development goals.

References

An In-Depth Technical Guide to DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information on the physicochemical properties and applications of DBCO-C2-PEG4-amine, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing copper-free click chemistry for molecular labeling and conjugation.

Physicochemical Properties

This compound is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety allows for covalent labeling of azide-containing molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The primary amine can be used to conjugate with molecules containing carboxylic acids or activated esters. The molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer, which enhances solubility in aqueous solutions and reduces steric hindrance.

PropertyValue
Molecular Formula C₃₂H₄₁N₃O₈[1][2][3]
Molecular Weight 595.69 g/mol [1][2]
Purity ≥95%
Solubility Soluble in DMSO, DCM, and DMF
Storage -20°C

Experimental Protocol: General Bioconjugation

The following is a generalized protocol for the conjugation of this compound to an azide-containing biomolecule. Note that specific conditions such as concentration, temperature, and reaction time may need to be optimized for your particular application.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving the DBCO reagent)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in DMSO. The concentration will depend on the required molar excess for the reaction.

  • Prepare Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

  • Reaction: Add the this compound stock solution to the biomolecule solution. A molar excess of the DBCO reagent is typically used to ensure efficient conjugation.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time may vary.

  • Purification: Remove the excess, unreacted this compound from the conjugated product using an appropriate purification method.

  • Characterization: Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Applications and Workflow

This compound is widely used in bioconjugation for various applications, including:

  • Antibody-drug conjugate (ADC) development

  • Live cell imaging

  • Immobilization of biomolecules on surfaces

  • Development of targeted drug delivery systems

The following diagram illustrates a typical workflow for the bioconjugation of a targeting ligand (e.g., an antibody) to a drug molecule using this compound as a linker.

G cluster_2 Step 3: Click Chemistry Target Targeting Ligand (e.g., Antibody) Azide Azide Modification Target->Azide Introduce Azide Group Drug Drug Molecule Amine Amine Modification Drug->Amine Azide_Target Azide-Modified Targeting Ligand Azide->Azide_Target Activated_Drug Amine-Reactive Drug Amine->Activated_Drug Activate Carboxyl Group DBCO_Linker This compound DBCO_Linker->Activated_Drug DBCO_Drug DBCO-Labeled Drug Final_Conjugate Targeted Drug Conjugate Azide_Target->Final_Conjugate Copper-Free Click Reaction

Caption: Bioconjugation workflow using this compound.

References

The Virtues of Going Copper-Free: An In-depth Technical Guide to DBCO in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of precise and efficient bioconjugation techniques is relentless. Among the most powerful tools to emerge is copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) reagents. This guide delves into the core advantages of this technology, providing quantitative data, detailed experimental protocols, and visualizations to empower its application in your research.

At its heart, copper-free click chemistry is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[1] This is a significant leap forward from the original copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as the copper catalyst, while efficient, is cytotoxic and can disrupt biological systems.[2][3] The innovation of SPAAC lies in the use of strained cyclooctynes, like DBCO, which possess high ring strain. This inherent strain energizes the molecule, allowing it to react spontaneously with azides without the need for a metal catalyst.[2][4] The result is a stable triazole linkage formed under mild, physiological conditions.

Core Advantages of DBCO-Based Copper-Free Click Chemistry

The elimination of the copper catalyst bestows a range of advantages, making DBCO-based SPAAC the preferred method for many biological applications:

  • Biocompatibility: The most significant advantage is the absence of copper-induced toxicity, rendering it ideal for in vivo studies, live cell imaging, and the development of therapeutics.

  • High Selectivity and Bioorthogonality: DBCO and azide moieties are exquisitely selective for each other, reacting with minimal cross-reactivity towards other functional groups present in complex biological environments. This ensures precise labeling and conjugation.

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures, preserving the structure and function of sensitive biomolecules like proteins and nucleic acids.

  • Robustness and Stability: The resulting triazole linkage is highly stable against hydrolysis and enzymatic degradation, ensuring the long-term integrity of the conjugate. Furthermore, DBCO and azide functional groups themselves are stable for long-term storage when attached to biomolecules.

  • Versatility: A vast array of molecules, from small drug compounds to large proteins and nanoparticles, can be functionalized with either DBCO or an azide, opening up a wide spectrum of applications.

Quantitative Data: A Comparative Look

The efficiency of a click reaction is often described by its second-order rate constant. The following table summarizes key quantitative data for DBCO-based copper-free click chemistry, providing a comparison with the copper-catalyzed alternative.

ParameterDBCO (SPAAC)Copper-Catalyzed (CuAAC)References
**Second-Order Rate Constant (M⁻¹s⁻¹) **~0.1 - 1.010 - 100
Catalyst Required NoneCopper(I)
Biocompatibility High (suitable for in vivo)Low (cytotoxic)
Side Reactions MinimalPotential for oxidative damage to biomolecules
Reaction Conditions Physiological (aqueous buffer, neutral pH, room temp)Requires copper catalyst and ligands

Visualizing the Chemistry and Workflow

To better understand the underlying principles and practical application of DBCO-based click chemistry, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and its role in drug development.

G Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition (Copper-Free) Azide Azide-modified Molecule Azide->Triazole

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G General Experimental Workflow for DBCO-Azide Bioconjugation A 1. Prepare Biomolecule 1 with DBCO Moiety C 3. Mix DBCO- and Azide-modified Biomolecules in Buffer A->C B 2. Prepare Biomolecule 2 with Azide Moiety B->C D 4. Incubate at Room Temperature or 4°C C->D E 5. Purify the Conjugate D->E F 6. Characterize the Final Product E->F

General experimental workflow for DBCO-azide bioconjugation.

G Application of DBCO-Azide Chemistry in Antibody-Drug Conjugate (ADC) Development cluster_components Components cluster_conjugation Conjugation cluster_product Final Product Antibody Targeting Antibody (functionalized with DBCO) Click Copper-Free Click Chemistry (SPAAC) Antibody->Click Drug Cytotoxic Drug (functionalized with Azide) Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Application of DBCO-Azide Chemistry in Antibody-Drug Conjugate (ADC) Development.

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO-based copper-free click chemistry.

Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester

This protocol outlines the steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • DBCO-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or other purification system (e.g., spin column, dialysis).

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

    • If the antibody solution contains stabilizers like BSA or gelatin, they should be removed prior to labeling.

  • Prepare the DBCO-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

    • Note: DBCO-NHS ester solutions in DMSO are susceptible to hydrolysis and should be used fresh. Solid DBCO-NHS ester is more stable when stored at -20°C.

  • Antibody Labeling Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the DBCO-labeled Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm.

    • Store the labeled antibody according to its recommended conditions, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Antibody to an Azide-Modified Molecule

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled antibody (from Protocol 1).

  • Azide-functionalized molecule (e.g., small molecule, peptide, or oligonucleotide).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled antibody and the azide-functionalized molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time can vary depending on the reactants and their concentrations.

  • Purification of the Conjugate:

    • Remove the excess, unreacted azide-functionalized molecule using an appropriate purification method, such as size exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate and the unreacted components.

  • Characterization:

    • Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.

Applications in Drug Development and Beyond

The unique advantages of DBCO-based copper-free click chemistry have made it an invaluable tool in drug development and various other research areas.

  • Antibody-Drug Conjugates (ADCs): This chemistry provides a robust method for attaching potent cytotoxic drugs to monoclonal antibodies that target tumor-associated antigens. This targeted delivery enhances therapeutic efficacy while minimizing off-target toxicity.

  • PROTACs (PROteolysis TArgeting Chimeras): DBCO-containing linkers are used in the synthesis of PROTACs, which are molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

  • Development of Imaging Agents: Fluorescent dyes, radioisotopes, or other imaging probes can be attached to targeting molecules for diagnostic purposes.

  • Targeted Drug Delivery Systems: Drugs can be conjugated to nanoparticles or other delivery vehicles that are functionalized with targeting ligands, improving drug accumulation at the site of action.

  • In Vivo Cell Tracking: Labeling cells with DBCO or azide-functionalized molecules allows for the monitoring of their distribution and fate within a living organism.

References

The Lynchpin of Bioconjugation: A Technical Guide to DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link biomolecules is paramount. In the rapidly evolving landscape of bioconjugation, DBCO-C2-PEG4-amine has emerged as a critical tool, offering a unique combination of reactivity, flexibility, and biocompatibility. This in-depth technical guide provides a comprehensive overview of its core principles, quantitative data, and detailed experimental protocols for its successful implementation in the laboratory.

This compound is a heterobifunctional linker that features a dibenzocyclooctyne (DBCO) group and a primary amine, connected by a short C2 alkyl chain and a hydrophilic polyethylene glycol (PEG4) spacer.[1] This molecular architecture is key to its utility. The DBCO moiety is the reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for highly specific and bioorthogonal ligation to azide-containing molecules.[2] The terminal primary amine provides a versatile point of attachment to biomolecules, typically through the formation of stable amide bonds with activated carboxylic acids.[3] The integrated PEG4 spacer enhances aqueous solubility and reduces potential steric hindrance and non-specific binding during conjugation.

Core Principles of this compound Chemistry

The utility of this compound is rooted in two fundamental chemical reactions:

  • Amide Bond Formation: The primary amine of the linker readily reacts with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, surfaces, or other molecules to form a stable amide bond. This reaction is commonly facilitated by carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS to convert carboxylic acids into amine-reactive NHS esters.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group's strained eight-membered ring provides the driving force for a [3+2] cycloaddition with an azide-functionalized molecule. This "click" reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. The resulting triazole linkage is exceptionally stable.

Quantitative Data for Bioconjugation

The efficiency of bioconjugation strategies utilizing this compound is dependent on the kinetics of the SPAAC reaction. The table below summarizes key quantitative data for DBCO and other cyclooctynes, providing a basis for experimental design and comparison.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DBCO ~0.1
BCN0.14
DIBO0.17
DIFO0.076

Table 1: Comparative reaction kinetics of various cyclooctynes used in SPAAC. A higher second-order rate constant (k₂) indicates a faster reaction.

The progress of the DBCO-azide ligation can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 310 nm, which diminishes as the reaction proceeds.

Experimental Protocols

The following are detailed methodologies for the two key stages of bioconjugation using this compound: activation of a biomolecule and the subsequent SPAAC reaction.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein to be modified in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare a fresh solution of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately remove excess and unreacted EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent polymerization and unwanted side reactions.

  • Conjugation with this compound:

    • Immediately add a 10-20 fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active esters.

  • Purification: Purify the DBCO-labeled protein from excess quenching reagent and unconjugated linker using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the general steps for conjugating the DBCO-labeled protein (from Protocol 1) with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein

  • Azide-functionalized molecule (e.g., small molecule drug, fluorescent probe)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Dissolve the DBCO-labeled protein in the Reaction Buffer.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

  • Click Reaction:

    • Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 10-fold molar excess of the azide-containing molecule is typically recommended.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can be performed at 37°C to increase the reaction rate.

  • Purification: Purify the final bioconjugate from unreacted azide-functionalized molecule using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the properties of the conjugate.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of ADCs is a prominent application of this compound. The following diagram illustrates the logical workflow.

ADC_Synthesis_Workflow cluster_activation Step 1: Antibody Activation cluster_ligation Step 2: Ligation with Linker cluster_click Step 3: Click Chemistry Antibody Antibody (with Carboxyl Groups) Activated_Ab Activated Antibody (NHS Ester) Antibody->Activated_Ab Activation EDC_NHS EDC / NHS DBCO_Ab DBCO-Antibody Activated_Ab->DBCO_Ab Amide Bond Formation DBCO_Linker This compound ADC Antibody-Drug Conjugate (ADC) DBCO_Ab->ADC SPAAC Reaction Azide_Drug Azide-Drug Bioconjugation_Logic cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_analysis Analysis & Application Phase Target Identify Target Biomolecule (e.g., Protein, Antibody) Strategy Define Conjugation Strategy (Site-specificity, Stoichiometry) Target->Strategy Payload Select Payload (e.g., Drug, Fluorophore) Payload->Strategy Activate_Target Activate Target Biomolecule (e.g., EDC/NHS for -COOH) Strategy->Activate_Target Attach_Linker Attach this compound Activate_Target->Attach_Linker Click_Reaction Perform SPAAC Reaction Attach_Linker->Click_Reaction Prepare_Payload Prepare Azide-Payload Prepare_Payload->Click_Reaction Purification Purify Conjugate (SEC, Dialysis) Click_Reaction->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, UV-Vis) Purification->Characterization Application Functional Assays / Application Characterization->Application

References

The Strategic Application of DBCO-C2-PEG4-amine in Targeted Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant emphasis on maximizing efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a cornerstone of this evolution, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC is critically dependent on the linker molecule that connects the antibody to the payload. This technical guide provides an in-depth exploration of DBCO-C2-PEG4-amine, a heterobifunctional linker that leverages copper-free click chemistry for the precise construction of targeted drug delivery systems.

Core Concepts: Understanding this compound

This compound is a linker molecule featuring three key components:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne that is central to copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). Its high ring strain allows for a rapid and highly specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2][3]

  • Amine (NH2) Group: A primary amine that serves as a reactive handle for conjugation to various molecules, typically through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters).[4][5]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties and reduce aggregation.

The structure of this compound makes it an ideal tool for bridging an azide-modified targeting moiety (like an antibody) with a payload that has been functionalized with an amine-reactive group, or vice-versa.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of the DBCO group is its participation in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction enables the covalent ligation of two molecules in a complex biological environment with high efficiency and specificity. The reaction proceeds between the strained alkyne (DBCO) and an azide to form a stable triazole linkage. A key advantage of this "copper-free" click chemistry is its biocompatibility, as it avoids the cellular toxicity associated with copper catalysts used in traditional click chemistry.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide_Molecule Molecule A (e.g., Azide-modified Antibody) Reaction_Center + Azide_Molecule->Reaction_Center DBCO_Molecule Molecule B (e.g., DBCO-Linker-Payload) DBCO_Molecule->Reaction_Center Triazole_Product Stable Triazole Linkage (Molecule A-B Conjugate) Reaction_Center->Triazole_Product SPAAC (Copper-Free)

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Application in Antibody-Drug Conjugate (ADC) Development

This compound is instrumental in the construction of ADCs. A typical workflow involves modifying a monoclonal antibody to introduce azide groups, followed by conjugation with a DBCO-linker-payload construct.

ADC Development and Testing Workflow

The development of an ADC is a multi-stage process that involves careful design, synthesis, purification, and characterization before extensive in vitro and in vivo evaluation.

ADC_Development_Workflow Target_Selection 1. Target Antigen Selection Antibody_Dev 2. Antibody Development Target_Selection->Antibody_Dev Antibody_Mod 5. Antibody Azide Modification Antibody_Dev->Antibody_Mod Payload_Selection 3. Cytotoxic Payload Selection Linker_Synthesis 4. DBCO-Linker-Payload Synthesis Payload_Selection->Linker_Synthesis Conjugation 6. SPAAC Conjugation (Click Chemistry) Linker_Synthesis->Conjugation Antibody_Mod->Conjugation Purification 7. ADC Purification (e.g., SEC, HIC) Conjugation->Purification Characterization 8. ADC Characterization (DAR, Stability) Purification->Characterization In_Vitro 9. In Vitro Testing (Cytotoxicity, Bystander Effect) Characterization->In_Vitro In_Vivo 10. In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo

General workflow for ADC development using a DBCO linker.

Quantitative Data Summary

The following tables summarize key quantitative parameters often encountered during the development and characterization of ADCs using DBCO-based linkers.

Table 1: Typical Reaction Parameters for Antibody-DBCO Conjugation via SPAAC

ParameterTypical Value/RangeNotes
Antibody Azide Modification
Molar Excess of NHS-PEG4-Azide10-20 foldRelative to the antibody.
Reaction Time1-2 hoursAt room temperature.
BufferPBS, pH 7.4Buffer must be free of primary amines (e.g., Tris).
SPAAC Conjugation
Molar Excess of DBCO-Linker-Payload2-4 foldRelative to the azide-modified antibody.
Reaction TimeOvernight (10-12 hours) at 4°C or 3-4 hours at room temperature
Final DMSO Concentration< 10%To prevent antibody denaturation.

Table 2: Key Quality Attributes and Characterization Data for ADCs

ParameterTypical Value/RangeMethod of AnalysisSignificance
Drug-to-Antibody Ratio (DAR)2-4HIC, RP-HPLC, Mass SpectrometryA critical quality attribute affecting efficacy and toxicity. A DAR of ~3.5-4 is common for many ADCs.
Aggregation Level< 5%Size Exclusion Chromatography (SEC)High levels of aggregation can impact stability, efficacy, and safety.
In Vitro Cytotoxicity (IC50)nM to µM rangeCell-based viability assays (e.g., MTT, CellTiter-Glo)Measures the potency of the ADC against target cancer cell lines.
Linker Stability in Plasma> 90% over 7 daysLC-MS/MSMeasures the premature release of the payload in circulation, which can cause systemic toxicity.

Detailed Experimental Protocols

Protocol 1: Antibody Azide Modification

This protocol describes the introduction of azide functional groups onto a monoclonal antibody, typically by modifying lysine residues.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to Phosphate Buffered Saline (PBS), pH 7.4, using an appropriate centrifugal filter unit.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Reagent Preparation: Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. Ensure the final DMSO concentration remains below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted NHS-PEG4-Azide by performing at least three buffer exchanges into PBS, pH 7.4, using a centrifugal filter unit.

Protocol 2: Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody

This protocol details the SPAAC reaction between the azide-modified antibody and a DBCO-containing linker-payload.

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-linker-payload in DMSO.

  • Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the purified azide-modified antibody.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 3-4 hours at 37°C with gentle mixing.

  • Purification: Purify the resulting ADC from unreacted DBCO-linker-payload and other impurities using a desalting column or a centrifugal filter unit with PBS, pH 7.4.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drugs conjugated per antibody (DAR) is a critical quality attribute. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

  • Sample Preparation: For MS analysis, the ADC sample may require deglycosylation using an enzyme like PNGase F to simplify the spectrum. The sample is then diluted in an appropriate buffer (e.g., 0.1% formic acid in water).

  • LC-MS Analysis: Inject the prepared sample into a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

  • Data Analysis:

    • The raw mass spectrum will show a distribution of charge states for the different drug-loaded species.

    • Deconvolute the mass spectrum to obtain the masses of the intact ADC species (DAR 0, DAR 1, DAR 2, etc.).

    • Calculate the weighted average DAR using the relative abundance (e.g., peak area) of each species. The formula is: DAR = Σ (% Peak Area of Species * Number of Drugs) / 100.

Protocol 4: In Vitro Target-Specific Cytotoxicity Assay

This assay determines the potency (IC50 value) of the ADC on antigen-positive cells compared to antigen-negative cells.

  • Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control in complete cell culture medium.

  • Incubation: Remove the medium from the wells and add 100 µL of the different drug/ADC concentrations. Incubate the plates for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).

Signaling Pathways in Targeted Therapy: The HER2 Example

Many ADCs target receptors that play a crucial role in cancer cell proliferation and survival. A prominent example is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant percentage of breast and gastric cancers. HER2-targeted therapies, including ADCs like Trastuzumab emtansine (T-DM1), are designed to disrupt these oncogenic signaling cascades.

Upon binding of a ligand to other EGFR family members, HER2 forms heterodimers, leading to the activation of its intrinsic tyrosine kinase domain. This triggers downstream signaling pathways, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which promote cell proliferation and survival.

HER2_Signaling_Pathway HER2_ADC HER2-Targeted ADC (e.g., T-DM1) HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binds Dimerization Heterodimerization (with HER3, etc.) HER2_Receptor->Dimerization Activates Internalization Internalization & Lysosomal Degradation HER2_Receptor->Internalization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Simplified HER2 signaling and ADC mechanism of action.

Conclusion

This compound stands out as a versatile and efficient linker for the development of targeted drug delivery systems. Its reliance on copper-free click chemistry ensures a biocompatible and highly specific conjugation process, which is paramount in the complex milieu of ADC manufacturing. By understanding the fundamental properties of this linker, adhering to robust experimental protocols for synthesis and characterization, and thoroughly evaluating the final conjugate's in vitro performance, researchers can effectively harness the power of this compound to create the next generation of precisely targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for DBCO-C2-PEG4-Amine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of DBCO-C2-PEG4-amine to proteins. This method facilitates the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, enabling its subsequent reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

The protocol described herein utilizes a two-step process involving the activation of carboxyl groups (aspartic and glutamic acid residues) on the protein surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated protein is then reacted with the primary amine of this compound to form a stable amide bond.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a protein is depicted below.

experimental_workflow cluster_protein_prep Protein Preparation cluster_activation Carboxyl Group Activation cluster_conjugation Conjugation cluster_purification Purification cluster_final_product Final Product p1 Protein Solution in Amine-Free Buffer a1 Add EDC and NHS p1->a1 pH 4.5-6.0 a2 Incubate (15-60 min) a1->a2 c1 Add this compound a2->c1 pH 7.2-8.0 c2 Incubate (1-2 hours) c1->c2 pu1 Purify Conjugate (e.g., Desalting Column) c2->pu1 fp1 DBCO-labeled Protein pu1->fp1 logical_relationship cluster_reactants Initial Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step Protein Protein-COOH Activated_Protein Protein-CO-NHS (Activated Ester) Protein->Activated_Protein Reaction 1 DBCO_Amine DBCO-C2-PEG4-NH2 Conjugate Protein-CO-NH-PEG4-C2-DBCO Activated_Protein->Conjugate Reaction 2 EDC_NHS EDC + NHS

Application Notes: Labeling Antibodies with DBCO-C2-PEG4-Amine via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal conjugation method used to link molecules in complex biological environments without interfering with native biochemical processes[]. This technique relies on the rapid and highly specific reaction between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule[][2]. The reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for creating antibody conjugates for various applications, including therapeutic development, diagnostic assays, and bio-imaging[3].

This document provides a detailed protocol for labeling antibodies with DBCO-C2-PEG4-amine. This specific linker contains a terminal amine group for covalent attachment to the antibody, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the DBCO moiety for the subsequent click reaction[3]. Unlike NHS-ester-based DBCO linkers that target primary amines (e.g., lysine residues), this compound is conjugated to the carboxyl groups of aspartic and glutamic acid residues on the antibody. This is achieved through a two-step process involving the activation of the carboxyl groups with EDC and Sulfo-NHS, followed by the formation of a stable amide bond with the amine group of the DBCO linker.

Principle of the Method

The antibody labeling process involves two key stages:

  • Antibody-DBCO Conjugation: The carboxyl groups (-COOH) on the antibody's surface are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This forms a semi-stable Sulfo-NHS ester. The amine group (-NH2) of the this compound reagent then reacts with this activated ester to form a stable covalent amide bond, effectively labeling the antibody with the DBCO moiety.

  • Copper-Free Click Reaction: The newly formed DBCO-labeled antibody is then ready to be conjugated to any molecule containing an azide (-N3) group. The intrinsic ring strain of the DBCO group allows for a spontaneous and highly efficient cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a catalyst.

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Antibody Labeling cluster_1 Click Reaction start_node start_node process_node process_node purify_node purify_node final_node final_node reagent_node reagent_node A Start: Prepare Antibody (Buffer Exchange into MES Buffer) B Activate Antibody Carboxyl Groups A->B C Add this compound Incubate for 2 hours B->C D Quench Reaction C->D E Purify DBCO-Antibody (Desalting Column) D->E EDC EDC / Sulfo-NHS EDC->B F React with Azide-Payload (e.g., drug, fluorophore) E->F G Final Antibody Conjugate F->G Azide Azide-Molecule Azide->F

References

Application Notes and Protocols: DBCO-C2-PEG4-amine Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between DBCO-C2-PEG4-amine and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation, enabling the precise and stable attachment of the dibenzocyclooctyne (DBCO) moiety to a wide range of molecules. This covalent linkage forms a robust amide bond, leveraging the high reactivity of the primary amine on the DBCO-C2-PEG4 linker with the amine-reactive NHS ester. The incorporated DBCO group is then available for highly specific and efficient copper-free click chemistry reactions with azide-tagged molecules.

This bioorthogonal conjugation strategy is invaluable in drug development, diagnostics, and various research applications. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, making this linker ideal for conjugating sensitive biomolecules such as proteins, antibodies, and peptides without compromising their function.

Key Features:

  • Bioorthogonal Reaction: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in biological systems.

  • Stable Amide Bond Formation: The reaction between the amine and the NHS ester creates a highly stable covalent amide bond.

  • Enhanced Solubility: The PEG4 linker improves the water solubility of the resulting conjugate.

  • Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, facilitating subsequent click reactions.

  • Mild Reaction Conditions: The conjugation can be performed under physiological conditions, preserving the integrity of sensitive biomolecules.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G DBCO_amine This compound (H₂N-PEG4-C2-DBCO) Amide_bond Stable Amide Bond Formation DBCO_amine->Amide_bond + NHS_ester NHS Ester-Activated Molecule (Molecule-CO-NHS) NHS_ester->Amide_bond Conjugate DBCO-Functionalized Molecule (Molecule-CO-NH-PEG4-C2-DBCO) Amide_bond->Conjugate NHS_byproduct N-Hydroxysuccinimide (Byproduct) Amide_bond->NHS_byproduct -

Caption: Reaction of this compound with an NHS ester.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes key quantitative parameters for the reaction of amines with NHS esters. While this data is primarily derived from the reaction of DBCO-NHS esters with amine-containing molecules, the principles are directly applicable to the reaction of this compound with NHS esters.

ParameterRecommended Value/RangeNotes
pH 7.0 - 9.0The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A pH of 8.3-8.5 is often optimal.[1]
Molar Ratio (DBCO-amine:NHS Ester) 1:1 to 1:5An excess of the NHS ester-activated molecule may be required to drive the reaction to completion, depending on the concentration of the reactants.
Reaction Time 30 minutes - 2 hoursCan be extended to overnight at 4°C for sensitive molecules.[2][3]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to minimize hydrolysis and preserve the stability of sensitive biomolecules.[2][3]
Solvent Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines, such as Tris, will compete with the DBCO-amine for reaction with the NHS ester and should be avoided.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Protein

This protocol provides a general guideline for the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

  • NHS ester-activated protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • Ensure the NHS ester-activated protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 5 to 20-fold molar excess of this compound over the protein may be a good starting point for optimization. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the quenching agent using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy (DBCO has an absorbance maximum around 309 nm), mass spectrometry, or HPLC.

    • Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_dbco Prepare 10 mM this compound in anhydrous DMSO mix Mix DBCO-amine and NHS ester-protein (e.g., 10-fold molar excess of DBCO-amine) prep_dbco->mix prep_protein Prepare NHS ester-activated protein in amine-free buffer (pH 7.2-7.5) prep_protein->mix incubate Incubate for 1-2 hours at RT or overnight at 4°C mix->incubate quench Quench reaction with Tris buffer (Optional) incubate->quench purify Purify using desalting column or dialysis quench->purify analyze Characterize conjugate (UV-Vis, MS, HPLC) purify->analyze store Store purified conjugate (4°C or -20°C/-80°C) analyze->store

Caption: Workflow for conjugating this compound.

Applications

The ability to introduce a DBCO moiety onto a molecule of interest via an amine-reactive handle opens up a vast array of applications in various scientific fields:

  • Antibody-Drug Conjugates (ADCs): DBCO-functionalized antibodies can be precisely conjugated to azide-containing drug molecules, enabling targeted drug delivery to cancer cells.

  • Immunoassays: The high specificity of the click chemistry reaction allows for the development of sensitive and robust diagnostic assays.

  • Proteomics and Activity-Based Protein Profiling (ABPP): DBCO-labeled probes can be used to identify and characterize protein function and activity in complex biological samples.

  • Surface Immobilization: Biomolecules functionalized with DBCO can be immobilized on azide-modified surfaces for the development of biosensors and microarrays.

  • Live Cell Imaging: The bioorthogonal nature of the reaction allows for the labeling and tracking of molecules in living cells without disrupting cellular processes.

References

Application Notes and Protocols: DBCO-C2-PEG4-amine for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-C2-PEG4-amine in cell surface labeling experiments. This method leverages a two-step bioorthogonal chemistry approach: metabolic glycoengineering followed by copper-free click chemistry. First, cells are metabolically engineered to express azide groups on their surface glycans. Subsequently, a fluorescent probe, synthesized using this compound as a linker, is introduced and covalently attaches to the azide-modified glycans via a strain-promoted alkyne-azide cycloaddition (SPAAC). This technique offers a highly selective and biocompatible method for labeling live cells, enabling a wide range of applications in cell tracking, high-resolution imaging, and quantitative analysis of cell surface components.[1][2]

The DBCO (dibenzocyclooctyne) moiety's high ring strain allows for a rapid and specific reaction with azides without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[3] The hydrophilic PEG4 (polyethylene glycol) spacer enhances the solubility of the conjugate and minimizes non-specific binding. The terminal primary amine on the DBCO-C2-PEG4 linker allows for versatile conjugation to a wide array of reporter molecules, such as fluorescent dyes, biotin, or drug molecules, typically through their N-hydroxysuccinimide (NHS) ester derivatives.

Principle of the Method

The cell surface labeling strategy involves two main stages:

  • Metabolic Glycoengineering: Cells are cultured in a medium supplemented with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into the biosynthesis of sialic acids, resulting in the presentation of azide (-N3) groups on cell surface glycoproteins and glycolipids.[4]

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with a DBCO-conjugated reporter molecule. The strained alkyne in the DBCO group reacts spontaneously and covalently with the azide group on the cell surface, forming a stable triazole linkage. This reaction is highly specific and occurs efficiently under physiological conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of a DBCO-fluorophore conjugate and its subsequent use in labeling azide-modified cells.

Protocol 1: Conjugation of this compound to an NHS-Ester Fluorophore

This protocol describes the reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to create a stable amide bond.

Materials:

  • This compound

  • NHS-ester functionalized fluorophore (e.g., Cy5-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Triethylamine (optional, for non-buffered solutions)

  • Purification column (e.g., C18 reverse-phase HPLC or silica gel chromatography)

Procedure:

  • Prepare a stock solution of the NHS-ester fluorophore: Dissolve the NHS-ester dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[5] This should be done immediately before use as NHS esters are moisture-sensitive.

  • Prepare this compound: Dissolve this compound in the reaction buffer.

  • Reaction Setup: Add the dissolved NHS-ester fluorophore solution to the this compound solution. A 1.5 to 3-fold molar excess of the amine is recommended to ensure complete consumption of the more labile NHS ester.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice. Protect the reaction from light, especially when using fluorescent dyes.

  • Purification: Purify the DBCO-fluorophore conjugate from unreacted starting materials using an appropriate chromatography method, such as reverse-phase HPLC or silica gel chromatography.

  • Characterization and Storage: Confirm the identity and purity of the product using techniques like mass spectrometry and NMR. Store the purified conjugate at -20°C, protected from light and moisture.

Protocol 2: Metabolic Labeling of Cells with Azido-Sugars

This protocol details the introduction of azide groups onto the cell surface using Ac4ManNAz.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, Jurkat, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, culture flask) and allow them to adhere and grow to 50-70% confluency.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in anhydrous DMSO to create a 10 mM stock solution.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 10-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time and Ac4ManNAz concentration can vary between cell lines and should be determined empirically.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.

Protocol 3: Cell Surface Labeling via Copper-Free Click Chemistry

This protocol describes the labeling of azide-modified cells with the DBCO-fluorophore conjugate.

Materials:

  • Azide-labeled cells (from Protocol 2)

  • DBCO-fluorophore conjugate (from Protocol 1)

  • Cell culture medium or PBS with 1% Bovine Serum Albumin (BSA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Labeling Solution: Dilute the DBCO-fluorophore conjugate in cell culture medium or PBS with 1% BSA to the desired final concentration (typically 10-50 µM).

  • Labeling Reaction: Add the labeling solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted DBCO-fluorophore conjugate.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 4: Cell Viability Assay

It is important to assess the potential cytotoxicity of the labeling procedure.

Materials:

  • Labeled and unlabeled (control) cells

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed labeled and unlabeled cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Add Viability Reagent: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate Viability: Express the viability of labeled cells as a percentage relative to the unlabeled control cells.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
StepReagentCell LineConcentrationIncubation TimeReference
Metabolic Labeling Ac4ManNAzMCF7100 µM48 hours
Ac4ManNAzHCT11650 µM48 hours
Ac4ManNAzA54950-100 µM24 hours
Ac4ManNAzhAELVi20-50 µM48-72 hours
Click Reaction DBCO-Cy5Various20-50 µM30-60 minutes
DBCO-AF488Various20 µM30 minutes
DBCO-FluorophoreVarious10-50 µM30-60 minutes
Table 2: Effect of Ac4ManNAz Concentration on Cell Viability and Labeling Efficiency
Cell LineAc4ManNAz Concentration (µM)Incubation Time (hours)Relative Cell Viability (%)Relative Labeling EfficiencyReference
MCF7 048100Baseline
5048~100+++
10048~90++++
15048~80+++++
HCT116 048100Baseline
5048~100+++
10048~85++++
15048~75+++++
A549 024100Baseline
5024~100++
10024~100+++
15024~95++++

Note: Relative labeling efficiency is a qualitative representation based on the referenced data.

Visualizations

experimental_workflow cluster_synthesis Step 1: Synthesis of DBCO-Fluorophore Conjugate cluster_labeling Step 2 & 3: Cell Labeling DBCO_amine This compound conjugation Amine-NHS Ester Conjugation DBCO_amine->conjugation NHS_fluorophore NHS-Ester Fluorophore NHS_fluorophore->conjugation DBCO_fluorophore DBCO-Fluorophore Conjugate conjugation->DBCO_fluorophore click_reaction Copper-Free Click Chemistry DBCO_fluorophore->click_reaction cells Live Cells metabolic_labeling Metabolic Glycoengineering cells->metabolic_labeling Ac4ManNAz Ac4ManNAz Ac4ManNAz->metabolic_labeling azide_cells Azide-Modified Cells metabolic_labeling->azide_cells azide_cells->click_reaction labeled_cells Labeled Cells click_reaction->labeled_cells

Caption: Experimental workflow for cell surface labeling.

metabolic_pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ac4ManNAz Ac4ManNAz (added to medium) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases cell_membrane Cell Membrane cytosol Cytosol golgi Golgi SiaNAz SiaNAz ManNAz->SiaNAz Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz Activation labeled_glycoprotein Azide-Labeled Glycoprotein CMP_SiaNAz->labeled_glycoprotein Sialyltransferases glycoprotein Glycoprotein glycoprotein->labeled_glycoprotein labeled_glycoprotein->cell_membrane Transport

Caption: Metabolic pathway of Ac4ManNAz incorporation.

References

Illuminating Cellular Dynamics: Application Notes and Protocols for Live-Cell Imaging with DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DBCO-C2-PEG4-amine in live-cell imaging. This bifunctional linker is a powerful tool for researchers leveraging bioorthogonal chemistry to visualize and track biomolecules in their native cellular environment. The protocols outlined herein are designed to guide users through the process of conjugating a fluorophore to this compound and its subsequent application in labeling and imaging of azide-modified targets within living cells.

Introduction to this compound in Live-Cell Imaging

This compound is a key reagent in the field of copper-free click chemistry, a type of bioorthogonal ligation that is highly specific and biocompatible.[1][2] Its structure comprises three essential components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1]

  • Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer that enhances the water solubility of the molecule and minimizes non-specific binding to cellular components.

  • Amine (NH2): A primary amine group that provides a reactive handle for covalent conjugation to a variety of molecules, most commonly fluorescent dyes bearing an amine-reactive group (e.g., NHS ester).

This modular design allows researchers to create custom imaging probes by conjugating a fluorophore of their choice to the this compound linker. These probes can then be used to label and visualize a wide range of azide-modified biomolecules, including proteins, glycans, and lipids, that have been metabolically or genetically incorporated into living cells.

Key Applications in Live-Cell Imaging

The versatility of this compound makes it suitable for a variety of live-cell imaging applications, including:

  • Visualizing Cell Surface Glycans: Metabolic labeling of cells with azide-containing sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz) allows for the subsequent fluorescent tagging of cell surface glycans with a DBCO-fluorophore conjugate. This enables the study of glycan trafficking, localization, and dynamics.

  • Tracking Protein Dynamics: Site-specific incorporation of azide-bearing unnatural amino acids into a protein of interest allows for its precise labeling with a DBCO-fluorophore. This is a powerful method for studying protein localization, trafficking, and protein-protein interactions in real-time.

  • Monitoring Drug Delivery and Target Engagement: Small molecule drugs or biologics can be functionalized with an azide group. A DBCO-fluorophore can then be used to visualize the drug's cellular uptake, distribution, and interaction with its target.

Data Presentation

The following tables summarize quantitative data gathered from studies utilizing DBCO-azide click chemistry for live-cell labeling and imaging. These values can serve as a starting point for experimental optimization.

Table 1: Reaction Kinetics and Efficiency of DBCO-Azide Ligation in Live Cells

ParameterValueCell Type/CompartmentNotes
Reaction Half-Life (t½) ~15 minutesHeLa Cell NucleusReaction between a DBCO-HaloTag conjugate and a TAMRA-azide probe. This demonstrates the rapid kinetics of the SPAAC reaction within a cellular organelle.
Maximum Labeling Efficiency (Emax) >90%HeLa Cell NucleusIndicates that the DBCO-azide reaction can proceed to near completion in a live-cell context.
EC50 ~2.5 µMHeLa Cell NucleusThe concentration of TAMRA-azide required to achieve 50% of the maximum labeling signal.

Table 2: Recommended Concentration Ranges for Live-Cell Labeling

ReagentConcentration RangeCell TypeApplication
Ac4ManNAz (Metabolic Labeling) 1 - 50 µMBT-549 breast cancer cellsMetabolic labeling of cell surface glycans with azides. Optimal concentration determined to be 50 µM.
DBCO-Fluorophore Conjugate 5 - 50 µMVariousGeneral starting range for labeling azide-modified proteins or glycans.
DBCO-PEG4-Fluor 545 50 µMBT-549 breast cancer cellsLabeling of azide-modified cell surface glycans for flow cytometry and confocal microscopy.

Table 3: Cell Viability Data

ReagentConcentrationIncubation TimeCell ViabilityCell Type
DBCO-functionalized Magnetic Nanoparticles 25 - 200 µg Fe/mL24 and 48 hoursNo significant cytotoxicity observed.MCF7 and HCT116 cells

Experimental Protocols

This section provides detailed protocols for the preparation of a DBCO-fluorophore conjugate and its application in a typical live-cell imaging experiment involving metabolic glycan labeling.

Protocol 1: Conjugation of an Amine-Reactive Fluorophore to this compound

This protocol describes the conjugation of a fluorescent dye containing a N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., Alexa Fluor™ NHS Ester, Cy®3 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., C18 reverse-phase HPLC or a desalting column)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the amine-reactive fluorophore in anhydrous DMF or DMSO according to the manufacturer's instructions to create a stock solution (typically 10 mg/mL).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine a 1.2-fold molar excess of the dissolved amine-reactive fluorophore with the this compound solution.

    • Add TEA or DIPEA to the reaction mixture to a final concentration of ~20 mM. This acts as a base to catalyze the reaction.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification:

    • Purify the DBCO-fluorophore conjugate from unreacted components using reverse-phase HPLC or a suitable desalting column.

    • Collect the fractions containing the fluorescently labeled product.

  • Characterization and Storage:

    • Confirm the successful conjugation via mass spectrometry and/or UV-Vis spectroscopy.

    • Determine the concentration of the purified conjugate.

    • Store the DBCO-fluorophore conjugate at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Metabolically Labeled Glycans

This protocol outlines the steps for metabolically labeling cellular glycans with an azide-modified sugar, followed by fluorescent labeling with a pre-made DBCO-fluorophore conjugate and subsequent imaging.

Materials:

  • Mammalian cells of interest plated on a suitable imaging dish (e.g., glass-bottom dish)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • DBCO-fluorophore conjugate (from Protocol 1 or commercially available)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Confocal microscope equipped for live-cell imaging (with environmental control)

Procedure:

  • Metabolic Labeling with Azide Sugar:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for the metabolic incorporation of the azido sugar into cellular glycans.

  • Labeling with DBCO-Fluorophore:

    • Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

    • Prepare the DBCO-fluorophore staining solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 5-20 µM.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove excess DBCO-fluorophore.

    • Replace the final wash with fresh live-cell imaging buffer.

    • Mount the imaging dish on the confocal microscope stage within the environmental chamber (37°C, 5% CO2).

    • Acquire images using the appropriate laser excitation and emission filter settings for the chosen fluorophore.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for live-cell imaging.

G cluster_conjugation Protocol 1: Fluorophore Conjugation DBCO_amine This compound Reaction Conjugation Reaction (DMF/DMSO, Base) DBCO_amine->Reaction Fluor_NHS Amine-Reactive Fluorophore (NHS Ester) Fluor_NHS->Reaction Purification Purification (HPLC or Desalting) Reaction->Purification DBCO_Fluor DBCO-Fluorophore Conjugate Purification->DBCO_Fluor G cluster_workflow Protocol 2: Live-Cell Imaging Workflow Start Start: Live Cells in Culture Metabolic_Labeling 1. Metabolic Labeling (Ac4ManNAz, 24-48h) Start->Metabolic_Labeling Azide_Cells Cells with Azide- Modified Glycans Metabolic_Labeling->Azide_Cells Wash1 Wash Azide_Cells->Wash1 Click_Reaction 2. Click Reaction (DBCO-Fluorophore, 30-60min) Wash1->Click_Reaction Labeled_Cells Fluorescently Labeled Live Cells Click_Reaction->Labeled_Cells Wash2 Wash Labeled_Cells->Wash2 Imaging 3. Live-Cell Imaging (Confocal Microscopy) Wash2->Imaging G cluster_pathway Mechanism: Bioorthogonal Labeling of Cell Surface Glycans Ac4ManNAz Ac4ManNAz (Azide Sugar Precursor) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Uptake Cell Live Cell Azide_Glycan Azide-Modified Cell Surface Glycan Metabolism->Azide_Glycan Incorporation Click_Reaction SPAAC Click Reaction (Copper-Free) Azide_Glycan->Click_Reaction DBCO_Fluor DBCO-Fluorophore Conjugate DBCO_Fluor->Click_Reaction Addition to Media Labeled_Glycan Fluorescently Labeled Glycan Click_Reaction->Labeled_Glycan

References

Application Notes and Protocols for DBCO-C2-PEG4-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DBCO-C2-PEG4-amine is a bifunctional linker molecule integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short C2 spacer, a hydrophilic tetra-polyethylene glycol (PEG4) chain, and a terminal amine group. The DBCO moiety allows for a highly specific and bioorthogonal conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The amine group provides a reactive handle for the covalent attachment of a cytotoxic payload, often through an amide bond formation with a payload-linker construct containing a cleavable or non-cleavable linker system. The PEG4 spacer enhances the solubility and reduces aggregation of the ADC, contributing to improved pharmacokinetics and therapeutic index.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in the synthesis and evaluation of ADCs.

Chemical Properties and Structure

PropertyValue
Chemical Name This compound
Molecular Formula C₂₉H₃₇N₃O₆
Molecular Weight 523.62 g/mol
CAS Number 1840886-10-3
Solubility Soluble in DMSO, DMF
Storage -20°C, protect from light

Data Presentation: Performance of ADCs Utilizing DBCO-Linker Technology

The following tables summarize quantitative data from studies involving ADCs constructed with DBCO-PEG linkers and various payloads. This data is intended to provide a comparative reference for researchers developing novel ADCs.

Table 1: In Vitro Cytotoxicity of DBCO-Linker Containing ADCs

ADC ConstructTarget Cell LinePayloadLinker SystemEC50/IC50Citation
DBCO-VC-PAB-MMAE ADCSKBR3MMAEDBCO-PEG4-Val-Cit-PAB280 nM (EC50)
DBCO-TRX-MMAE ADCSKBR3MMAEDBCO-PEG4-TRX22 nM (EC50)
mil40-15BT-474 (HER2+)Cys-linker-MMAENon-cleavable10⁻¹¹ M (IC50)[1][2]
mil40-15MCF-7 (HER2-)Cys-linker-MMAENon-cleavable10⁻⁹ M (IC50)[1][2]
H32-VCMMAEHER2+ cellsMMAEVal-Cit1.426 ng/ml (EC50)[3]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on In Vitro Potency of a Trastuzumab-Thailanstatin ADC

Cell Line (HER2 Expression)DARIC50 (ng/mL)
N87 (High)1.8~20
N87 (High)3.5~15
N87 (High)8.0~13
MDA-MB-361-DYT2 (Moderate)1.8~60,000
MDA-MB-361-DYT2 (Moderate)3.5~77
MDA-MB-361-DYT2 (Moderate)8.0~25

Table 3: In Vivo Efficacy of a Trastuzumab-MMAU ADC with a DAR of 4

Treatment GroupDoseTumor Growth InhibitionTolerabilityCitation
Trastuzumab-MMAU DAR42 mg/kgSuperior to Trastuzumab-vc-MMAETolerated up to 12 mg/kg in cynomolgus monkey

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with an Azide Handle

This protocol describes the enzymatic introduction of an azide group onto the antibody, preparing it for conjugation with the DBCO-linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SiteClick™ Antibody Azido Modification Kit (or individual enzymes and reagents)

  • β-Galactosidase

  • Galactosyltransferase

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of sodium azide and other primary amines.

    • Perform a buffer exchange into a suitable reaction buffer (e.g., Tris-buffered saline, pH 7.0) using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Enzymatic Deglycosylation:

    • To the antibody solution, add β-galactosidase to remove terminal galactose residues from the Fc glycans.

    • Incubate at 37°C for 4-6 hours.

  • Azide Installation:

    • To the deglycosylated antibody, add galactosyltransferase and UDP-GalNAz.

    • Incubate at 30°C for 12-18 hours to transfer the azido-sugar to the exposed N-acetylglucosamine residues.

  • Purification of Azide-Modified Antibody:

    • Remove excess enzymes and reagents by performing a buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Determine the final concentration of the azide-modified antibody using a spectrophotometer at 280 nm.

    • The azide-modified antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound Linker to a Cytotoxic Payload

This protocol outlines the conjugation of the this compound to a payload containing a reactive group (e.g., a carboxyl group for amide bond formation). This example uses a payload with a valine-citrulline (VC) linker and a p-aminobenzyl (PAB) self-immolative spacer, terminating in a carboxyl group for conjugation to the DBCO-amine linker.

Materials:

  • This compound

  • Payload-VC-PAB-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • RP-HPLC system for purification

Procedure:

  • Activation of Payload-VC-PAB-COOH:

    • Dissolve the Payload-VC-PAB-COOH and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the activated Payload-VC-PAB-NHS ester solution to the DBCO-amine solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification of DBCO-Linker-Payload:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the DBCO-linker-payload conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Characterize the product by mass spectrometry.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the "click" reaction between the azide-modified antibody and the DBCO-linker-payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO-linker-payload (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-linker-payload in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • In a reaction tube, add the azide-modified antibody in PBS.

    • Add a 5-10 fold molar excess of the DBCO-linker-payload stock solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight, protected from light.

  • Purification of the ADC:

    • Remove unreacted DBCO-linker-payload and other small molecules using a desalting column, buffer exchanging into a formulation buffer (e.g., PBS).

Protocol 4: Characterization and Purification of the ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and to purify ADCs with a specific DAR.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis and DAR Calculation:

    • The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR and hydrophobicity.

    • Calculate the weighted average DAR using the peak areas of the different species.

  • Preparative HIC for Purification (Optional):

    • The same principle can be applied on a larger scale using a preparative HIC column to isolate ADC species with a specific DAR.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (IC50) of the ADC on target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions. Include untreated control wells.

    • Incubate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_payload_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification mAb Monoclonal Antibody azide_mAb Azide-Modified mAb mAb->azide_mAb Enzymatic Azidation azide_mAb2 Azide-Modified mAb dbco_amine This compound dbco_payload DBCO-Linker-Payload dbco_amine->dbco_payload payload Cytotoxic Payload (e.g., MMAE-VC-PAB) payload->dbco_payload dbco_payload2 DBCO-Linker-Payload crude_adc Crude ADC azide_mAb2->crude_adc SPAAC 'Click' Reaction dbco_payload2->crude_adc purified_adc Purified ADC crude_adc->purified_adc Purification (HIC)

Caption: Workflow for the synthesis of an ADC using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_cellular_effect Cellular Effect ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release (Linker Cleavage) Tubulin Tubulin Payload->Tubulin 5. Target Engagement Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: General mechanism of action for an ADC with a cleavable linker.

MMAE_Signaling_Pathway cluster_mmae_action MMAE Action cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway cluster_akt_mtor Akt/mTOR Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis ADC_MMAE ADC-MMAE Akt p-Akt ADC_MMAE->Akt Inhibition mTOR p-mTOR Akt->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Induction Autophagy->Apoptosis

Caption: Signaling pathways affected by MMAE-based ADCs.

References

Application Notes and Protocols for DBCO-C2-PEG4-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a critical role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

DBCO-C2-PEG4-amine is a versatile, bifunctional linker that has gained significant traction in PROTAC synthesis. It features a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal amine group. The DBCO group allows for a highly efficient and bioorthogonal copper-free "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-functionalized molecules.[1] The PEG4 spacer enhances the solubility and provides optimal length and flexibility to the PROTAC molecule. The terminal amine group serves as a convenient handle for conjugation to an E3 ligase ligand, typically through amide bond formation.

These application notes provide detailed protocols for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and another targeting the Bcr-Abl fusion protein, utilizing the this compound linker.

Signaling Pathways of Target Proteins

Understanding the signaling pathways of the target proteins is crucial for elucidating the mechanism of action of the synthesized PROTACs.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It acts as an epigenetic reader by binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as MYC, and is implicated in various cancers. The following diagram illustrates the role of BRD4 in transcriptional activation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Action Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits & Activates Proteasome Proteasome BRD4->Proteasome Targeted for Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3_Ligase->BRD4 Ubiquitinates Ubiquitin Ubiquitin Degradation BRD4 Degradation Proteasome->Degradation

Caption: BRD4's role in transcription and its degradation by a PROTAC.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Key pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. The diagram below outlines the major signaling cascades initiated by Bcr-Abl.

Bcr_Abl_Signaling_Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway Bcr_Abl Bcr-Abl GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-apoptosis AKT->Survival STAT5 STAT5 JAK->STAT5 Gene_Expression Gene Expression (Survival genes) STAT5->Gene_Expression

Caption: Major signaling pathways activated by the Bcr-Abl oncoprotein.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline the synthesis of a BRD4-targeting PROTAC (BRD4-PROTAC-1) and a Bcr-Abl-targeting PROTAC (Bcr-Abl-PROTAC-1).

Overall Synthetic Workflow

The general strategy involves a two-step process:

  • Amide Coupling: The amine group of this compound is coupled with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group of the resulting intermediate is then reacted with an azide-functionalized ligand for the target protein (e.g., an azide derivative of JQ1 for BRD4 or a dasatinib derivative for Bcr-Abl).

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling DBCO_Linker This compound PROTAC Final PROTAC Intermediate->PROTAC SPAAC Reaction Target_Ligand Target Ligand (with -N3)

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of BRD4-PROTAC-1

This protocol describes the synthesis of a BRD4-targeting PROTAC using a pomalidomide derivative as the E3 ligase ligand and a JQ1 derivative as the BRD4 ligand.

Step 1: Synthesis of Pomalidomide-C2-COOH

This step involves the synthesis of the carboxylic acid-functionalized pomalidomide ligand.

  • Reagents and Materials:

    • Pomalidomide

    • Ethyl 3-bromopropionate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and ethyl 3-bromopropionate (1.2 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the ethyl ester intermediate.

    • Dissolve the intermediate in a mixture of THF and water (3:1).

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Pomalidomide-C2-COOH.

Step 2: Amide Coupling of Pomalidomide-C2-COOH with this compound

  • Reagents and Materials:

    • Pomalidomide-C2-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Pomalidomide-C2-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Pomalidomide-Linker intermediate.

Step 3: Synthesis of JQ1-Azide

This step involves the synthesis of the azide-functionalized JQ1 ligand.

  • Reagents and Materials:

    • (+)-JQ1

    • 3-Azidopropan-1-ol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous THF

  • Procedure:

    • To a solution of (+)-JQ1 (1.0 eq), 3-azidopropan-1-ol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain JQ1-Azide.

Step 4: SPAAC Reaction to form BRD4-PROTAC-1

  • Reagents and Materials:

    • Pomalidomide-Linker intermediate (1.0 eq)

    • JQ1-Azide (1.1 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve the Pomalidomide-Linker intermediate and JQ1-Azide in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final BRD4-PROTAC-1 by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by ¹H NMR and LC-MS.

Protocol 2: Synthesis of Bcr-Abl-PROTAC-1

This protocol describes the synthesis of a Bcr-Abl-targeting PROTAC using a pomalidomide derivative and a dasatinib derivative.

Step 1 & 2: Synthesis of Pomalidomide-Linker Intermediate

Follow Step 1 and 2 from Protocol 1 to synthesize the Pomalidomide-Linker intermediate.

Step 3: Synthesis of Dasatinib-Azide

  • Reagents and Materials:

    • Dasatinib

    • 1-Azido-2-(2-azidoethoxy)ethane

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Triethylamine (TEA)

    • Anhydrous DMF

  • Procedure:

    • Synthesize an appropriate azide-containing linker that can be attached to the hydroxyethylpiperazine side chain of dasatinib. A common strategy is to use a di-azido PEG linker and react one end with a suitable activating group.

    • Alternatively, a commercially available azide-PEG-acid can be coupled to the hydroxyl group of dasatinib via an esterification reaction.

    • For this example, we will assume the synthesis of an azide-functionalized derivative of dasatinib where the azide is attached via a linker to the piperazine nitrogen. This requires a multi-step synthesis starting from a protected piperazine derivative of dasatinib.

    • A simplified approach is to react dasatinib with an azide-containing acyl chloride or activated ester.

    • To a solution of dasatinib (1.0 eq) in anhydrous DMF, add TEA (3.0 eq).

    • In a separate flask, activate a commercially available azide-PEG-acid with HATU and DIPEA, then add it to the dasatinib solution.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by LC-MS.

    • Work up the reaction as described in Protocol 1, Step 2, and purify by flash chromatography to obtain Dasatinib-Azide.

Step 4: SPAAC Reaction to form Bcr-Abl-PROTAC-1

  • Reagents and Materials:

    • Pomalidomide-Linker intermediate (1.0 eq)

    • Dasatinib-Azide (1.1 eq)

    • Anhydrous DMSO

  • Procedure:

    • Dissolve the Pomalidomide-Linker intermediate and Dasatinib-Azide in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final Bcr-Abl-PROTAC-1 by preparative HPLC.

    • Characterize the final product by ¹H NMR and LC-MS.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of the hypothetical BRD4-PROTAC-1 and Bcr-Abl-PROTAC-1. Note: The yields and purity are representative values and may vary depending on experimental conditions.

Table 1: Synthesis Data for BRD4-PROTAC-1
StepProductStarting MaterialsReaction TypeRepresentative Yield (%)Representative Purity (%) (by HPLC)
1Pomalidomide-C2-COOHPomalidomide, Ethyl 3-bromopropionateAlkylation & Hydrolysis75>95
2Pomalidomide-Linker IntermediatePomalidomide-C2-COOH, this compoundAmide Coupling80>95
3JQ1-Azide(+)-JQ1, 3-Azidopropan-1-olMitsunobu Reaction70>95
4BRD4-PROTAC-1 Pomalidomide-Linker, JQ1-AzideSPAAC65>98
Table 2: Synthesis Data for Bcr-Abl-PROTAC-1
StepProductStarting MaterialsReaction TypeRepresentative Yield (%)Representative Purity (%) (by HPLC)
1 & 2Pomalidomide-Linker Intermediate(As in Table 1)Amide Coupling80>95
3Dasatinib-AzideDasatinib, Azide-PEG-acidAmide Coupling60>95
4Bcr-Abl-PROTAC-1 Pomalidomide-Linker, Dasatinib-AzideSPAAC60>98
Table 3: Biological Activity Data
PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM) (Cell Viability)
BRD4-PROTAC-1 BRD4MV4-11 (AML)10>9525
Bcr-Abl-PROTAC-1 Bcr-AblK562 (CML)50>90100
  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum degradation percentage.

  • IC₅₀: Half-maximal inhibitory concentration.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combining a bioorthogonal DBCO group for click chemistry and a reactive amine for amide bond formation, allows for a modular and efficient approach to PROTAC assembly. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation, enabling the development of novel therapeutics for a wide range of diseases. The successful synthesis of potent BRD4 and Bcr-Abl targeting PROTACs highlights the utility of this linker in drug discovery and development.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. Functionalization with heterobifunctional linkers, such as Dibenzocyclooctyne-C2-Polyethylene Glycol-Amine (DBCO-C2-PEG4-amine), provides a robust and versatile platform for the covalent attachment of biomolecules to nanoparticle surfaces. This linker features a DBCO group for copper-free click chemistry, a hydrophilic PEG4 spacer to enhance biocompatibility and reduce non-specific binding, and a terminal amine group for initial conjugation to the nanoparticle surface.[1][2][3]

This document provides detailed application notes and experimental protocols for the surface modification of various nanoparticles using this compound.

Principle of the Technology

The surface modification strategy involves a two-step process:

  • Initial Functionalization: The terminal amine group of this compound is covalently linked to the nanoparticle surface. This is typically achieved by reacting with nanoparticles that have surface functional groups such as carboxylic acids (via EDC/NHS chemistry) or N-hydroxysuccinimide (NHS) esters.[4][5]

  • Bioorthogonal "Click" Chemistry: The DBCO group on the nanoparticle surface is then available to react with an azide-functionalized molecule of interest (e.g., a targeting ligand, therapeutic agent, or imaging probe) through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click" reaction is highly specific, efficient, and occurs under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.

The inclusion of the PEG4 spacer helps to improve the solubility and stability of the functionalized nanoparticles in biological media and minimizes steric hindrance for subsequent conjugation reactions.

Experimental Protocols

Protocol 1: Activation of Carboxylated Nanoparticles and Conjugation with this compound

This protocol describes the functionalization of nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, quantum dots, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 50% (w/v) hydroxylamine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Centrifuge and appropriate centrifuge tubes

  • Vortex mixer and rotator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

    • Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended as a starting point. For commercially available carboxylated gold nanoparticles, a protocol suggests adding 70 µg of EDC and 140 µg of Sulfo-NHS to 1 mL of OD 20, 80 nm nanoparticles.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the activated nanoparticles to pellet them. The centrifugation speed and time will depend on the nanoparticle size and density. For 80 nm gold nanoparticles, centrifugation at 2000 RCF for 5 minutes is suggested.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Reaction Buffer.

    • Repeat the centrifugation and resuspension steps twice more to ensure complete removal of the activating agents.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add the this compound solution to the washed, activated nanoparticles. A 10-50 fold molar excess of the linker to the nanoparticles is a common starting point, but this should be optimized for each specific application.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Final Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to deactivate any remaining active NHS esters.

    • Incubate for 15-30 minutes at room temperature.

    • Centrifuge the nanoparticles and remove the supernatant.

    • Wash the DBCO-functionalized nanoparticles by resuspending in Reaction Buffer and centrifuging. Repeat this washing step 2-3 times.

    • Resuspend the final this compound modified nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C, protected from light.

Protocol 2: Conjugation of this compound to NHS-activated Nanoparticles

This protocol is for nanoparticles that are commercially available or have been pre-functionalized with NHS esters.

Materials:

  • NHS-activated nanoparticles (e.g., gold nanoparticles, magnetic beads)

  • This compound

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Centrifuge and appropriate centrifuge tubes

  • Vortex mixer and rotator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the NHS-activated nanoparticles in the Reaction Buffer according to the manufacturer's instructions.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker is recommended for initial experiments.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching and Washing:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature.

    • Purify the DBCO-functionalized nanoparticles by centrifugation and washing as described in Protocol 1 (Steps 5.3-5.5).

    • Resuspend the final this compound modified nanoparticles in a suitable storage buffer and store at 4°C.

Protocol 3: Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol outlines the final step of conjugating an azide-containing molecule to the DBCO-functionalized nanoparticles.

Materials:

  • This compound modified nanoparticles

  • Azide-functionalized molecule of interest (e.g., peptide, antibody, fluorescent dye)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Purification tools (e.g., centrifuge, size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Reaction Setup:

    • Disperse the DBCO-modified nanoparticles in the Reaction Buffer.

    • Dissolve the azide-functionalized molecule in the Reaction Buffer.

    • Add the azide-functionalized molecule to the nanoparticle dispersion. A molar excess of 1.5-3.0 of the more abundant reagent is recommended.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).

  • Purification:

    • Remove unreacted azide-modified molecules using a suitable purification method.

      • Centrifugation: If the nanoparticles can be pelleted without aggregation, this is a simple method.

      • Size-Exclusion Chromatography (SEC): Effective for separating larger nanoparticles from smaller, unreacted molecules.

      • Dialysis: Suitable for removing small molecule reactants.

  • Storage:

    • Resuspend the final conjugated nanoparticles in an appropriate storage buffer. For long-term storage, the addition of a preservative like sodium azide (0.02% w/v) can be considered, but ensure it is compatible with downstream applications. Store at 4°C, protected from light.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification. This table summarizes typical changes in hydrodynamic diameter and zeta potential observed after modifying nanoparticles with PEG-based linkers. The exact values will vary depending on the nanoparticle core material, size, and the specific modification protocol used.

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
Carboxylated Polymeric Nanoparticles~253~286-30.1-18.6
Magnetic Nanoparticles~100~120+30-10
Gold Nanoparticles (80 nm)8085-95-40-15 to -25
Quantum Dots10-1520-30-35-5 to -15

Table 2: Reaction Conditions for Copper-Free Click Chemistry. This table provides a range of typical reaction conditions for the SPAAC reaction between DBCO-functionalized nanoparticles and azide-modified molecules.

ParameterRecommended RangeNotesReference
Molar Ratio (DBCO:Azide) 1:1.5 to 1:3 (or vice versa)A slight excess of one component can drive the reaction to completion.
Reaction Temperature 4°C to 37°CHigher temperatures can increase the reaction rate.
Reaction Time 4 - 24 hoursLonger incubation times may be needed for lower concentrations or temperatures.
Reaction Buffer PBS, pH 7.4 (azide-free)Avoid buffers containing primary amines (e.g., Tris) during the initial NHS ester reaction.
Concentration of Reactants As high as solubility permitsHigher concentrations lead to faster reaction kinetics.

Visualization of Workflows and Mechanisms

experimental_workflow cluster_step1 Step 1: Nanoparticle Activation cluster_step2 Step 2: DBCO-Linker Conjugation cluster_step3 Step 3: Click Chemistry np Carboxylated Nanoparticle activated_np NHS-activated Nanoparticle np->activated_np Activation edc_nhs EDC / NHS edc_nhs->activated_np dbco_np DBCO-functionalized Nanoparticle activated_np->dbco_np Conjugation dbco_linker This compound dbco_linker->dbco_np final_np Final Conjugated Nanoparticle dbco_np->final_np SPAAC Reaction azide_mol Azide-Molecule azide_mol->final_np

Caption: Experimental workflow for nanoparticle surface modification.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on a nanoparticle surface.

Troubleshooting

Table 3: Common Problems and Solutions.

ProblemPossible CauseSuggested Solution
Low conjugation efficiency of DBCO-linker Incomplete activation of carboxyl groups.Ensure fresh EDC/NHS solutions. Optimize EDC/NHS concentration and reaction time. Confirm the pH of the activation buffer is optimal (pH 6.0).
Hydrolysis of NHS ester.Work quickly with activated nanoparticles. Use anhydrous solvents for stock solutions.
Insufficient amount of DBCO-linker.Increase the molar excess of this compound.
Nanoparticle aggregation during modification Loss of colloidal stability.Ensure adequate washing to remove excess reagents. Work in appropriate buffers. Sonication may help to redisperse aggregates.
Inappropriate buffer pH or ionic strength.Optimize buffer conditions for your specific nanoparticles.
Low yield of final conjugated product Inefficient click reaction.Increase the concentration of reactants. Increase reaction time and/or temperature. Ensure the azide-modified molecule is pure and reactive.
Steric hindrance.Consider using a linker with a longer PEG chain if steric hindrance is suspected.
Purification losses.Optimize the purification method to minimize nanoparticle loss (e.g., use appropriate MWCO for dialysis, or select a suitable SEC column).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBCO-C2-PEG4-Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize DBCO-C2-PEG4-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound conjugation reaction?

The conjugation reaction involving this compound is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[1][2] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group to form a stable triazole linkage.[2][3] The reaction is driven by the ring strain of the DBCO moiety, which allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst.[2] The primary amine on the this compound reagent can be used to conjugate it to molecules containing reactive groups like carboxylic acids or NHS esters.

Q2: What are the primary applications of this compound in research and drug development?

This compound is a heterobifunctional linker used in bioconjugation to link molecules together. The DBCO group allows for specific attachment to azide-modified molecules, while the amine group can be conjugated to various functional groups. The PEG4 linker enhances hydrophilicity, which can improve the solubility of the resulting conjugate and reduce non-specific binding. This makes it valuable in creating antibody-drug conjugates (ADCs), fluorescently labeling biomolecules, and developing targeted drug delivery systems.

Q3: What are the key advantages of using a copper-free click chemistry approach with DBCO reagents?

The main advantages of using DBCO reagents for copper-free click chemistry include:

  • Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living cells and in vivo applications.

  • High Specificity and Bioorthogonality: DBCO and azide groups are highly selective for each other and do not typically react with other functional groups found in biological systems.

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature.

  • High Efficiency: SPAAC reactions generally proceed with high yields, forming a stable triazole bond.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation reactions. This guide provides potential causes and solutions for troubleshooting low yield in your this compound conjugation experiments.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Conjugation Yield reagent_issues Problem Area: Reagents start->reagent_issues reaction_issues Problem Area: Reaction Conditions start->reaction_issues purification_issues Problem Area: Purification start->purification_issues sub_reagent1 Degradation of DBCO/Azide Reagent reagent_issues->sub_reagent1 sub_reagent2 Incorrect Reagent Concentration reagent_issues->sub_reagent2 sub_reagent3 Presence of Interfering Substances reagent_issues->sub_reagent3 sub_reaction1 Suboptimal Molar Ratio reaction_issues->sub_reaction1 sub_reaction2 Incorrect pH or Buffer reaction_issues->sub_reaction2 sub_reaction3 Suboptimal Temperature/Time reaction_issues->sub_reaction3 sub_reaction4 Steric Hindrance reaction_issues->sub_reaction4 sub_purification1 Loss of Product During Purification purification_issues->sub_purification1 sol_reagent1 Solution: Use fresh reagents, store properly (-20°C), and avoid moisture/light. sub_reagent1->sol_reagent1 sol_reagent2 Solution: Verify concentration by spectroscopy (DBCO absorbance at ~309 nm). sub_reagent2->sol_reagent2 sol_reagent3 Solution: Remove interfering substances (e.g., sodium azide in buffers for DBCO). sub_reagent3->sol_reagent3 sol_reaction1 Solution: Optimize molar ratio (start with 1.5-3x excess of one reagent). sub_reaction1->sol_reaction1 sol_reaction2 Solution: Use appropriate buffer (e.g., PBS, HEPES) at optimal pH (typically 7-9). sub_reaction2->sol_reaction2 sol_reaction3 Solution: Increase reaction time (4-24h) and/or temperature (RT to 37°C). sub_reaction3->sol_reaction3 sol_reaction4 Solution: The PEG4 linker helps, but consider longer linkers if hindrance is suspected. sub_reaction4->sol_reaction4 sol_purification1 Solution: Choose an appropriate purification method (e.g., SEC, dialysis) and optimize protocol. sub_purification1->sol_purification1

Caption: Troubleshooting workflow for low yield in DBCO conjugation.

Potential Cause Troubleshooting Steps & Recommendations
Reagent Quality and Handling
Degradation of DBCO ReagentDBCO compounds can be sensitive to moisture and light. Store this compound at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions fresh before each experiment.
Degradation of Azide-Modified MoleculeEnsure the azide-modified molecule is stable and has been stored correctly according to the manufacturer's instructions.
Inaccurate Reagent ConcentrationsVerify the concentrations of your stock solutions. The concentration of DBCO-containing molecules can be confirmed by measuring absorbance at approximately 309 nm.
Reaction Conditions
Suboptimal Molar RatioA molar excess of one reactant is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO reagent for every equivalent of the azide-containing molecule, or vice versa if the azide-containing molecule is more abundant.
Inappropriate Buffer or pHThe reaction should be performed in a buffer that does not contain primary amines (e.g., Tris) or azides if you are labeling with an NHS ester first. Suitable buffers include PBS or HEPES at a pH range of 7-9.
Suboptimal Reaction Time and TemperatureSPAAC reactions can be performed at a range of temperatures from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature, but longer incubation times (up to 24-48 hours) may improve yield, especially at lower temperatures or concentrations.
Presence of Interfering SubstancesBuffers containing sodium azide should be avoided as the azide will react with the DBCO group.
Steric HindranceThe PEG4 linker is designed to minimize steric hindrance. However, if the conjugation sites on your biomolecule are in a sterically hindered environment, this can still be a factor.
Purification
Loss of Product During PurificationThe desired conjugate may be lost during purification steps. Choose a purification method that is appropriate for the size and properties of your conjugate, such as size exclusion chromatography (SEC) or dialysis, to efficiently separate the conjugate from unreacted starting materials.

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction time may be necessary for your specific application.

1. Preparation of Reagents:

  • Azide-Modified Protein: Prepare a solution of your azide-modified protein in an appropriate azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
  • This compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

2. Conjugation Reaction:

  • Add a 1.5 to 10-fold molar excess of the this compound solution to the azide-modified protein solution. The final concentration of the organic solvent should ideally be kept below 20% to avoid protein precipitation.
  • Mix the reaction gently.
  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For potentially slower reactions, the incubation time can be extended up to 24-48 hours.

3. Purification of the Conjugate:

  • Remove the excess, unreacted this compound using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis against your desired storage buffer.

4. Storage:

  • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Diagram: this compound Conjugation Pathway

ConjugationPathway dbco_amine This compound reaction_conditions SPAAC Reaction (pH 7-9, RT, 4-24h) dbco_amine->reaction_conditions azide_molecule Azide-Modified Molecule (e.g., Protein) azide_molecule->reaction_conditions conjugate Stable Triazole-Linked Conjugate reaction_conditions->conjugate

Caption: Chemical reaction pathway for DBCO-amine conjugation.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for optimizing DBCO-amine conjugation reactions.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations. Can be extended to 48 hours.
pH 7.0 to 9.0A slightly alkaline pH can enhance the reaction rate.
Organic Solvent (e.g., DMSO, DMF) < 20% of final volumeHigh concentrations of organic solvents can lead to the precipitation of proteins.

References

DBCO-C2-PEG4-amine solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-C2-PEG4-amine, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules, and a primary amine group for conjugation to molecules with reactive carboxylic acids or activated esters (like NHS esters).[1][2][3] The polyethylene glycol (PEG4) spacer enhances its hydrophilicity and increases solubility in aqueous media.[1][4] It is commonly used in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis.

Q2: What solvents are recommended for dissolving this compound?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For instance, a stock solution of up to 50 mg/mL in DMSO can be prepared, though it may require ultrasonication to fully dissolve. It is also soluble in other organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.

Q3: Is this compound soluble in aqueous buffers like PBS?

While the PEG4 spacer is designed to improve water solubility, direct dissolution of DBCO compounds in aqueous buffers can be challenging. It is generally recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer. The final concentration of the organic solvent should be kept low (e.g., <10-20%) to avoid precipitation of proteins or other biomolecules in the solution.

Q4: What factors can affect the solubility and stability of this compound in my experiments?

Several factors can influence the solubility and stability of this compound:

  • Hydrophobicity: The DBCO group is hydrophobic, which can lead to aggregation in aqueous solutions, especially at high concentrations.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they can react with activated esters if you are using an amine-reactive derivative of your molecule. Also, avoid buffers containing azides, as they can react with the DBCO group.

  • pH: Conjugation reactions involving the amine group are typically favored at a near-neutral pH of 6-9.

  • Storage: Stock solutions in anhydrous solvents can be stored at -20°C for several days, but it is best to prepare them fresh. The DBCO group can degrade over time, so it is crucial to use freshly prepared solutions for conjugation.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed when diluting DMSO stock solution into aqueous buffer.

This is a common issue due to the hydrophobic nature of the DBCO moiety.

Troubleshooting Workflow

start Precipitation observed in aqueous buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce the final concentration of the DBCO compound. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration > 20%? check_concentration->check_dmso No success Solution is clear reduce_concentration->success reduce_dmso Decrease the final DMSO percentage. check_dmso->reduce_dmso Yes use_cosolvents Consider using co-solvents or detergents. check_dmso->use_cosolvents No reduce_dmso->success sonicate_heat Apply gentle sonication or warming. use_cosolvents->sonicate_heat sonicate_heat->success fail Precipitation persists sonicate_heat->fail

Caption: Troubleshooting workflow for precipitation issues.

Possible Causes & Solutions:

  • High Final Concentration: The aqueous solubility of this compound is limited.

    • Solution: Try lowering the final concentration of the DBCO reagent in the aqueous buffer.

  • High Percentage of Organic Solvent: While a stock solution in DMSO is necessary, a high final concentration of DMSO can cause some proteins to precipitate.

    • Solution: Keep the final concentration of the organic solvent as low as possible, ideally below 20%.

  • Aggregation: The hydrophobic DBCO group can promote aggregation.

    • Solution 1: Incorporate hydrophilic spacers like polyethylene glycol (PEG) in your linker design to increase solubility and reduce aggregation.

    • Solution 2: The use of co-solvents or detergents can help improve solubility. Formulations including PEG300 and Tween-80 have been used to improve the solubility of similar compounds.

    • Solution 3: Gentle sonication or warming can help to redissolve small amounts of precipitate.

Issue 2: Low or no reactivity in conjugation experiments.

If you are experiencing poor conjugation efficiency, it could be due to several factors related to the reagent's stability and the experimental conditions.

Logical Relationship Diagram for Low Reactivity

cluster_causes Potential Causes cluster_solutions Solutions degraded_dbco Degraded DBCO Reagent fresh_solution Use freshly prepared DBCO solution degraded_dbco->fresh_solution improper_buffer Incompatible Buffer correct_buffer Use amine-free and azide-free buffers improper_buffer->correct_buffer suboptimal_ph Suboptimal pH adjust_ph Adjust pH to 6-9 for amine reactions suboptimal_ph->adjust_ph low_reactivity Low Conjugation Reactivity low_reactivity->degraded_dbco low_reactivity->improper_buffer low_reactivity->suboptimal_ph

Caption: Causes and solutions for low conjugation reactivity.

Possible Causes & Solutions:

  • Degraded DBCO Reagent: The DBCO group can lose reactivity over time due to oxidation or reaction with moisture.

    • Solution: Always use freshly prepared solutions of the DBCO-linker for conjugation. Store the solid reagent under appropriate conditions, such as at -20°C and protected from moisture.

  • Incompatible Buffer Components:

    • Solution: Ensure your buffer is free of primary amines (e.g., Tris, glycine) if the amine on your DBCO linker is intended for reaction with another molecule. Also, ensure the buffer does not contain sodium azide, which will react with the DBCO group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers.

  • Suboptimal Reaction Conditions:

    • Solution: For reactions involving the amine group, ensure the pH of the reaction buffer is between 6 and 9. Reactions between DBCO and azides are generally more efficient at higher concentrations and can be performed at temperatures ranging from 4°C to 37°C.

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound and similar DBCO compounds.

Solvent/BufferSolubilityRemarks
DMSO Up to 50 mg/mLMay require ultrasonication for complete dissolution.
DMF SolubleA common alternative to DMSO for creating stock solutions.
Aqueous Buffers (e.g., PBS) LimitedDirect dissolution is not recommended. Dilution from an organic stock is the standard procedure.
Formulations with Co-solvents ≥ 4.17 mg/mLFormulations containing DMSO, PEG300, and Tween-80 can significantly improve solubility in aqueous systems.

Experimental Protocols

Protocol: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer for subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), ensuring it is free of primary amines and azides.

Workflow Diagram

start Start prepare_stock Prepare 10 mM stock solution in anhydrous DMSO start->prepare_stock vortex Vortex/sonicate until fully dissolved prepare_stock->vortex dilute Dilute stock solution into aqueous buffer to desired final concentration vortex->dilute mix Mix gently and thoroughly dilute->mix end Use immediately mix->end

Caption: Workflow for preparing a this compound working solution.

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 523.62 g/mol , dissolve 5.24 mg in 1 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the stock solution thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved.

  • Dilute to Working Concentration: Add the required volume of the DMSO stock solution to your pre-warmed (to room temperature) aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock to the buffer and not the other way around.

  • Mixing: Mix the final solution gently but thoroughly.

  • Immediate Use: Use the freshly prepared working solution immediately for your conjugation experiment to avoid degradation or precipitation over time.

References

preventing non-specific binding with DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C2-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent and to troubleshoot common issues, particularly non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional linker molecule.[1][2][3][4] It contains a dibenzocyclooctyne (DBCO) group, a primary amine (-NH2), and a hydrophilic polyethylene glycol (PEG4) spacer.[2] The DBCO group is highly reactive towards azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native cellular processes. The primary amine allows for the conjugation of this linker to molecules containing reactive carboxylic acids or activated esters.

Q2: What is the purpose of the PEG4 spacer in this compound?

The PEG4 spacer is a hydrophilic chain that offers several advantages in bioconjugation:

  • Increased Solubility: It enhances the water solubility of the molecule and the resulting conjugate, which is beneficial when working with biomolecules in aqueous buffers.

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG spacer helps to minimize non-specific binding of the conjugate to other proteins or surfaces.

  • Minimized Steric Hindrance: The spacer arm physically separates the conjugated molecules, reducing the potential for steric hindrance and preserving their biological activity.

Q3: What are the main applications of this compound?

This compound is versatile and used in a variety of applications, including:

  • Bioconjugation: Linking proteins, peptides, antibodies, and nucleic acids to other molecules for research and therapeutic purposes.

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

  • Molecular Imaging: Attaching imaging agents (like fluorescent dyes) to biomolecules to track them in vitro and in vivo.

  • PROTACs: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Surface Modification: Functionalizing surfaces, nanoparticles, and beads for various assays and purification methods.

Q4: What reaction conditions are recommended for SPAAC reactions with DBCO reagents?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a robust reaction that can proceed under a range of conditions. Higher temperatures and concentrations generally lead to faster reaction rates. For sensitive biomolecules, reactions can be performed at lower temperatures for longer durations.

ParameterRecommended RangeNotes
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursTypical reaction times are 4-12 hours at room temperature. Longer incubation may be needed for lower concentrations or temperatures.
Molar Ratio (DBCO:Azide) 1:1 to 10:1A molar excess of one component is often used to drive the reaction to completion.
pH 6.0 to 9.0The reaction is efficient at near-neutral pH.
Solvent Aqueous Buffers (e.g., PBS, HEPES)Organic co-solvents like DMSO or DMF can be used if solubility is an issue, but the final concentration should typically be below 20% to avoid protein precipitation.

Q5: Are there any substances that interfere with the DBCO-azide reaction?

Yes, you should avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule for binding to the DBCO group. Also, while the DBCO-azide reaction itself is highly specific, cyclooctynes can potentially react with thiol groups (e.g., from cysteine residues) in a slower, azide-independent manner.

Troubleshooting Guide: Non-Specific Binding

Non-specific binding can be a significant issue in bioconjugation experiments, leading to high background signals and inaccurate results. Here are some common causes and solutions for non-specific binding when using this compound.

Problem 1: High background signal in assays (e.g., ELISA, flow cytometry, western blot).

  • Possible Cause 1: Insufficient Blocking. The surfaces of your reaction vessel or assay plate may have sites that can non-specifically bind your DBCO-conjugated molecule.

    • Solution: Implement a robust blocking step. Use common blocking agents like Bovine Serum Albumin (BSA) or polyethylene glycol (PEG) in your buffers. Ensure the blocking step is performed for an adequate amount of time and at an appropriate concentration.

  • Possible Cause 2: Hydrophobic Interactions. Despite the hydrophilic PEG4 spacer, the DBCO group itself has some hydrophobicity, which could lead to non-specific binding to hydrophobic surfaces or protein regions.

    • Solution: Increase the hydrophilicity of your buffers. Adding non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.05-0.1%) can help to reduce hydrophobic interactions.

  • Possible Cause 3: Ionic Interactions. Electrostatic interactions between your charged biomolecule and other components in the assay can cause non-specific binding.

    • Solution: Optimize the salt concentration of your buffers. Increasing the ionic strength (e.g., by increasing the NaCl concentration in PBS) can help to disrupt non-specific ionic interactions.

  • Possible Cause 4: Aggregation of the Conjugate. The DBCO-conjugated molecule may be aggregating, leading to non-specific precipitation and binding.

    • Solution: The PEG4 spacer is designed to reduce aggregation, but if it still occurs, consider further optimization. Ensure your conjugate is fully solubilized and consider including additives in your storage buffer that are known to reduce aggregation, such as glycerol or arginine.

Problem 2: Non-specific labeling of proteins that do not contain an azide group.

  • Possible Cause: Thiol-yne Side Reaction. Although the DBCO-azide reaction is highly specific, there is a possibility of a slower, side reaction between the DBCO group and free thiol (sulfhydryl) groups on cysteine residues of proteins.

    • Solution: If you suspect this is an issue, you can cap the free thiols on your proteins before the conjugation reaction. This can be done by treating the protein with a thiol-reactive compound like N-ethylmaleimide (NEM) or iodoacetamide. Be aware that this may affect the protein's function if cysteine residues are critical for its activity.

Experimental Protocols

General Protocol for Bioconjugation using this compound

This protocol describes the conjugation of this compound to a protein with available carboxyl groups, followed by a copper-free click chemistry reaction with an azide-functionalized molecule.

Materials:

  • This compound

  • Protein with accessible carboxyl groups

  • Azide-functionalized molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Blocking Buffer: PBS with 1% BSA

  • Wash Buffer: PBS with 0.05% Tween-20

  • Desalting columns or dialysis equipment

Part 1: Activation of Protein Carboxyl Groups and Conjugation to this compound

  • Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in water or DMSO.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add this compound to the reaction mixture at a 10- to 20-fold molar excess over the protein.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess, unreacted this compound and other reagents using a desalting column or dialysis against PBS.

Part 2: Copper-Free Click Chemistry Reaction

  • Prepare the azide-containing molecule in Conjugation Buffer.

  • Add the azide-containing molecule to the DBCO-functionalized protein. A molar ratio of 1.5 to 10 equivalents of one component is recommended to enhance efficiency.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For potentially slow reactions, incubation can be extended up to 48 hours.

  • The conjugated product is now ready for purification by methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugate.

Part 3: Minimizing Non-Specific Binding in a Subsequent Assay (e.g., ELISA)

  • Coat the assay plate with the capture antibody or antigen as required.

  • Block the plate with Blocking Buffer for at least 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add your DBCO-azide conjugate (diluted in Blocking Buffer) to the wells.

  • Incubate for the desired time.

  • Wash the plate thoroughly with Wash Buffer to remove any unbound conjugate before proceeding with the detection steps.

Visualizations

G cluster_prep Preparation cluster_conjugation Conjugation Steps Prepare Protein Prepare Protein Activate Protein Carboxyls (EDC/Sulfo-NHS) Activate Protein Carboxyls (EDC/Sulfo-NHS) Prepare Protein->Activate Protein Carboxyls (EDC/Sulfo-NHS) Prepare Azide Molecule Prepare Azide Molecule Click Reaction (SPAAC) Click Reaction (SPAAC) Prepare Azide Molecule->Click Reaction (SPAAC) Prepare this compound Prepare this compound Conjugate DBCO-Amine to Protein Conjugate DBCO-Amine to Protein Prepare this compound->Conjugate DBCO-Amine to Protein Activate Protein Carboxyls (EDC/Sulfo-NHS)->Conjugate DBCO-Amine to Protein Purify DBCO-Protein Purify DBCO-Protein Conjugate DBCO-Amine to Protein->Purify DBCO-Protein Purify DBCO-Protein->Click Reaction (SPAAC) Purify Final Conjugate Purify Final Conjugate Click Reaction (SPAAC)->Purify Final Conjugate G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions High Non-Specific Binding High Non-Specific Binding Insufficient Blocking Insufficient Blocking High Non-Specific Binding->Insufficient Blocking Hydrophobic Interactions Hydrophobic Interactions High Non-Specific Binding->Hydrophobic Interactions Ionic Interactions Ionic Interactions High Non-Specific Binding->Ionic Interactions Thiol-yne Side Reaction Thiol-yne Side Reaction High Non-Specific Binding->Thiol-yne Side Reaction Use Blocking Agents (BSA, PEG) Use Blocking Agents (BSA, PEG) Insufficient Blocking->Use Blocking Agents (BSA, PEG) Add Non-ionic Detergents Add Non-ionic Detergents Hydrophobic Interactions->Add Non-ionic Detergents Optimize Salt Concentration Optimize Salt Concentration Ionic Interactions->Optimize Salt Concentration Cap Free Thiols (e.g., NEM) Cap Free Thiols (e.g., NEM) Thiol-yne Side Reaction->Cap Free Thiols (e.g., NEM)

References

Technical Support Center: Optimizing Reactions with DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C2-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing bioconjugation reactions. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound?

A1: this compound is a bifunctional linker used in a two-step bioconjugation strategy.[1] Its primary amine allows for covalent attachment to molecules containing carboxylic acids or activated esters (like N-hydroxysuccinimide [NHS] esters).[2][3] The dibenzocyclooctyne (DBCO) group enables a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[4][5] This makes it ideal for linking proteins, peptides, oligonucleotides, or other biomolecules in a controlled manner.

Q2: What is the optimal pH for reacting the amine group of this compound?

A2: The optimal pH depends on the reactive group of your target molecule.

  • For NHS esters: A pH range of 7.2 to 8.5 is generally recommended. A common choice is pH 8.3-8.5, which balances amine reactivity with the competing hydrolysis of the NHS ester.

  • For carboxylic acids (using EDC/NHS): A two-step pH process is optimal. The activation of the carboxyl group with EDC is most efficient at an acidic pH of 4.5-6.0 (in a buffer like MES). The subsequent coupling to the amine is best performed at pH 7.2-7.5 (in a buffer like PBS).

Q3: What buffers should I use for the conjugation reactions?

A3:

  • Amine Conjugation (to NHS esters): Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES within the pH 7.2-8.5 range. Critically, avoid buffers with primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

  • SPAAC (DBCO + Azide): PBS at pH 7.4 is commonly used. It is essential to avoid buffers containing sodium azide, as it will react with the DBCO group and inhibit your intended conjugation.

Q4: What is the recommended molar ratio for the DBCO-azide click reaction?

A4: To ensure high efficiency, it is common to use a molar excess of one of the components. A typical starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule, or vice versa.

Q5: How should I store this compound?

A5: The reagent should be stored at -20°C and protected from moisture. For stock solutions in organic solvents like DMSO, it is recommended to store them at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.

Troubleshooting Guides

Issue 1: Low Yield in Amine Conjugation Step (Amidation)

If you are experiencing poor conjugation of this compound to your carboxyl- or NHS ester-containing molecule, consider the following:

Potential Cause Troubleshooting Steps
Incorrect pH For NHS esters, verify the reaction buffer pH is between 7.2 and 8.5. For EDC/NHS reactions, ensure the initial activation is at pH 4.5-6.0 before raising it to 7.2-7.5 for amine coupling.
Competing Amine Buffers Ensure your buffer is free of primary amines (e.g., Tris, glycine), which compete with the reaction.
Hydrolyzed NHS Ester NHS esters are moisture-sensitive. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Inactive EDC/NHS Reagents EDC is also moisture-sensitive. Use fresh reagents and store them desiccated at -20°C.
Insufficient Molar Excess For protein labeling with NHS esters, a 10- to 50-fold molar excess of the NHS ester may be required, depending on the protein concentration.
Issue 2: Low Yield in Copper-Free Click Chemistry Step (SPAAC)

If the second-step reaction between your DBCO-functionalized molecule and your azide-functionalized molecule is inefficient, consider these points:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Reactions are typically efficient at 4°C to 37°C. Incubating at room temperature for 4-12 hours is a common starting point. Longer incubation times can improve yield, especially at lower temperatures or concentrations.
Presence of Azide in Buffers Ensure no buffers used in the purification or reaction steps contain sodium azide, as it will react with and quench the DBCO group.
Degraded DBCO Reagent The DBCO group can lose reactivity over time, especially when stored in solution. For long-term storage, avoid buffers containing azides or thiols.
Steric Hindrance The PEG4 spacer is designed to minimize steric hindrance, but if you are conjugating two very large molecules, this can still be a factor.

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Conjugation
ParameterReaction with NHS EsterReaction with Carboxylic Acid (EDC/NHS)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Step 1 (Activation): pH 4.5 - 6.0Step 2 (Coupling): pH 7.0 - 8.5
Recommended Buffers PBS, Bicarbonate, Borate, HEPESStep 1: MESStep 2: PBS, Borate
Buffers to Avoid Tris, Glycine, other primary amine buffersTris, Glycine, Acetate, other amine/carboxylate buffers
Temperature 4°C to Room TemperatureRoom Temperature
Duration 30 minutes to overnightStep 1: 15-30 minutesStep 2: 1-2 hours
Table 2: Recommended Reaction Conditions for SPAAC (DBCO + Azide)
ParameterRecommended Condition
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 (or inverted)
Temperature 4°C to 37°C
Duration 2 - 12 hours (can be extended to improve yield)
Recommended Buffers PBS (pH ~7.4) or other non-azide buffers

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Protein using EDC/NHS

This protocol outlines the general steps for creating a DBCO-labeled protein.

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in an amine- and carboxylate-free buffer (e.g., MES buffer) or water.

    • Dissolve the this compound in DMSO or DMF.

  • Protein Preparation:

    • Dissolve your carboxyl-containing protein in an appropriate activation buffer (e.g., 0.1 M MES, 150 mM NaCl, pH 5.0-6.0). If the protein is in an incompatible buffer, perform a buffer exchange.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A molar excess is typically required.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Immediately remove excess EDC/Sulfo-NHS and byproducts using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).

    • Add the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature.

  • Purification:

    • Purify the resulting DBCO-labeled protein using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.

Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule

This protocol describes the reaction of a DBCO-labeled molecule with an azide-labeled partner.

  • Reactant Preparation:

    • Prepare the DBCO-labeled molecule (from Protocol 1 or other synthesis) in a compatible reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-functionalized molecule in a compatible solvent.

  • Click Reaction:

    • Add the DBCO-containing molecule to the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is recommended.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.

  • Purification:

    • Purify the final conjugate using an appropriate method (e.g., SEC, HPLC, or dialysis) to remove any unreacted starting materials.

Mandatory Visualizations

G cluster_0 Step 1: Amidation cluster_1 Step 2: SPAAC Click Chemistry Carboxyl_Molecule Molecule with Carboxylic Acid (-COOH) EDC_NHS Add EDC/Sulfo-NHS (pH 4.5-6.0 in MES Buffer) Carboxyl_Molecule->EDC_NHS Activated_Molecule NHS-activated Molecule EDC_NHS->Activated_Molecule DBCO_Amine Add this compound (pH 7.2-7.5 in PBS) Activated_Molecule->DBCO_Amine DBCO_Labeled_Molecule DBCO-Labeled Molecule DBCO_Amine->DBCO_Labeled_Molecule Purification_1 Purification (e.g., Desalting Column) DBCO_Labeled_Molecule->Purification_1 Purified_DBCO_Molecule Purified DBCO-Labeled Molecule Purification_1->Purified_DBCO_Molecule Azide_Molecule Molecule with Azide (-N3) Click_Reaction Mix and Incubate (RT, 2-12h in PBS) Azide_Molecule->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate Purification_2 Purification (e.g., SEC / HPLC) Final_Conjugate->Purification_2 Final_Product Purified Final Product Purification_2->Final_Product Purified_DBCO_Molecule->Click_Reaction

Caption: Two-step experimental workflow for bioconjugation.

G Start Low/No Product Yield Check_pH Is Reaction pH Correct? Start->Check_pH Check_Buffer Using Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH: Amidation: pH 7.2-8.5 SPAAC: pH ~7.4 Check_pH->Adjust_pH No Check_Reagents Are Reagents Fresh? Check_Buffer->Check_Reagents Yes Buffer_Exchange Buffer Exchange into PBS, Bicarbonate, or Borate Check_Buffer->Buffer_Exchange No Check_Time_Temp Incubation Time/Temp Sufficient? Check_Reagents->Check_Time_Temp Yes Use_Fresh_Reagents Use Freshly Prepared EDC/NHS/DBCO Solutions Check_Reagents->Use_Fresh_Reagents No Increase_Incubation Increase Incubation Time or Temperature (up to 37°C) Check_Time_Temp->Increase_Incubation No Success Successful Conjugation Check_Time_Temp->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagents->Success Increase_Incubation->Success

Caption: Troubleshooting decision tree for low product yield.

References

DBCO-C2-PEG4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability, storage, and handling of DBCO-C2-PEG4-amine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule used in bioconjugation and chemical biology.[1] It features two primary reactive groups:

  • A DBCO (Dibenzocyclooctyne) group, which reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This reaction is highly specific and biocompatible, making it ideal for use in living systems.[4]

  • A primary amine (-NH2) group, which can react with activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC) to form stable amide bonds.

The molecule also contains a hydrophilic PEG4 (polyethylene glycol) spacer, which enhances solubility in aqueous media and reduces non-specific binding. It is commonly used for developing antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules.

Q2: How should I store this compound?

Proper storage is critical to maintain the reagent's stability and reactivity. Recommendations vary slightly by supplier, but the general consensus is to store it at low temperatures and protected from light and moisture.

Q3: What is the stability of the compound in solid form and in solution?

  • Solid Form: When stored correctly as a solid or oil at -20°C or below, the compound is stable for an extended period. Some suppliers recommend storage at temperatures as low as -50°C to -85°C.

  • Stock Solutions: The stability in solution is more limited. For stock solutions prepared in anhydrous solvents like DMSO or DMF, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect solutions from light. Avoid repeated freeze-thaw cycles.

Q4: What is the proper way to handle the reagent before use?

To prevent degradation from moisture, always allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which can hydrolyze the reagent. For reagents stored under an inert atmosphere, limit their exposure to air.

Q5: In which solvents can I dissolve this compound?

The compound is soluble in a variety of common organic solvents.

  • Recommended Solvents: DMSO, DMF, DCM (Dichloromethane), THF (Tetrahydrofuran), and Chloroform.

For reactions in aqueous buffers, it is best to first dissolve the reagent in a water-miscible organic solvent like DMSO or DMF and then add it to the reaction buffer.

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C32H41N3O8 / C29H37N3O6
Molecular Weight ~595.7 g/mol / ~523.62 g/mol
Purity ≥95%
Appearance Light yellow oil or viscous liquid
CAS Number 2055198-05-3 / 1255942-08-5

Note: Slight variations in formula and molecular weight exist between suppliers, often due to differences in the linker portion.

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsSource(s)
Solid / Oil -20°CLong-termDesiccate, protect from light
-50°C to -85°CLong-termShipped on dry ice
Stock Solution -80°CUp to 6 monthsIn anhydrous solvent (e.g., DMSO), protect from light
-20°CUp to 1 monthIn anhydrous solvent (e.g., DMSO), protect from light

Troubleshooting Guide

Problem 1: Low or no reaction efficiency in copper-free click chemistry (SPAAC).

Possible CauseRecommended Solution
Degraded DBCO Reagent The strained cyclooctyne ring can degrade over time, especially with improper storage. Use a fresh aliquot of the reagent. Ensure it was stored at -20°C or below and protected from light and moisture.
Inactive Azide Partner Verify the purity and integrity of your azide-containing molecule.
Incorrect Buffer Conditions Avoid buffers containing azides, as they can react with the DBCO group. While the reaction is generally robust, ensure the pH is within a neutral range (pH 6-9) for optimal performance with biomolecules.

Problem 2: Low or no reaction efficiency in amine coupling (e.g., with NHS ester).

Possible CauseRecommended Solution
Hydrolyzed NHS Ester NHS esters are highly sensitive to moisture. Always prepare NHS ester stock solutions immediately before use in an anhydrous solvent. Do not store aqueous solutions of NHS esters.
Presence of Primary Amines in Buffer Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with the NHS ester. Use amine-free buffers like PBS, HEPES, or borate buffer.
Incorrect pH The acylation of primary amines is most efficient at a pH between 7 and 9. Working at a pH that is too low will result in protonation of the amine, reducing its nucleophilicity.
Inactive Carboxylic Acid If you are coupling to a carboxylic acid, ensure you are using an appropriate activator (e.g., EDC, DCC) to form the reactive intermediate.

Problem 3: Reagent or conjugate precipitates out of solution.

Possible CauseRecommended Solution
Poor Aqueous Solubility Although the PEG4 spacer improves hydrophilicity, the DBCO moiety is hydrophobic. Always dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) first before adding it to your aqueous reaction mixture.
Aggregation of Biomolecules The conjugation process can sometimes lead to aggregation. The hydrophilic PEG spacer is designed to minimize this. Consider optimizing the protein concentration or the stoichiometry of the labeling reaction.

Experimental Workflows and Diagrams

Workflow 1: Reagent Handling and Stock Solution Preparation

This workflow outlines the essential steps for handling the reagent to ensure its stability.

G cluster_storage Storage cluster_prep Preparation cluster_use Usage & Storage storage Store vial at -20°C or -80°C warm Warm vial to Room Temperature storage->warm Before Use dissolve Dissolve in anhydrous DMSO or DMF warm->dissolve Prevent Condensation use Use immediately in experiment dissolve->use Recommended store_sol Store stock solution at -20°C or -80°C dissolve->store_sol For Future Use

Caption: Workflow for handling and preparing this compound stock solutions.

Workflow 2: Copper-Free Click Chemistry (SPAAC) Protocol

This diagram illustrates the reaction between the DBCO group and an azide-functionalized molecule.

G reagent This compound (in DMSO) mix Mix Reagents reagent->mix biomolecule Azide-Modified Biomolecule (e.g., Protein-N3) in Amine-Free Buffer biomolecule->mix incubate Incubate (e.g., 1-4h at RT or 4°C) mix->incubate SPAAC Reaction product Purify Conjugate (e.g., Desalting, SEC) incubate->product final Stable DBCO-Biomolecule Conjugate product->final

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Workflow 3: Amine Coupling Protocol (with NHS Ester)

This diagram shows the reaction of the amine group with an N-hydroxysuccinimide (NHS) ester.

G reagent This compound (in DMSO) mix Add reagents to Amine-Free Buffer (pH 7-9) reagent->mix nhs_ester NHS Ester-Activated Molecule (Freshly Prepared in DMSO) nhs_ester->mix incubate Incubate (e.g., 2-4h at RT) mix->incubate Amine Coupling quench Optional: Quench reaction (e.g., with 1M Tris) incubate->quench product Purify Product quench->product final Stable Amide-Linked DBCO-Molecule product->final

Caption: General workflow for coupling this compound to an NHS-activated molecule.

References

Technical Support Center: Purification of DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-C2-PEG4-amine. The following sections address common issues encountered during the purification of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

This compound is a hydrophilic linker containing a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry and a primary amine for conjugation to carboxyl groups or activated esters.[1][2][3] Its key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound?

To ensure stability and reactivity, this compound should be stored at -20°C for long-term use.[3][4] Some suppliers recommend even lower temperatures of -50°C to -85°C. It is often shipped on dry ice to maintain its integrity. Stock solutions can typically be stored at -80°C for up to six months or at -20°C for one month, protected from light and under a nitrogen atmosphere.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform. The PEG4 spacer enhances its solubility in aqueous media.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, particularly after synthesis or conjugation reactions.

Issue 1: Product Streaking and Poor Separation during Silica Gel Chromatography

Symptoms:

  • The product appears as a long streak on the TLC plate instead of a well-defined spot.

  • During column chromatography, the product elutes over a large number of fractions with low purity.

Possible Causes:

  • Strong Interaction with Silica: The primary amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow, uneven elution.

  • High Polarity: The PEG linker makes the molecule highly polar, which can result in streaking, especially with conventional solvent systems like ethyl acetate/methanol.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia, to your eluent system. This will compete with the amine on your product for binding to the acidic sites on the silica, reducing streaking and improving peak shape.

  • Optimize the Solvent System: For polar PEG-containing compounds, solvent systems like chloroform/methanol or DCM/methanol can provide better results than ethyl acetate-based systems. A slow gradient of a 1:1 mixture of ethanol/isopropanol in chloroform has also been reported to improve separation.

  • Use Deactivated Silica Gel: Consider using a deactivated silica gel, such as C2 deactivated silica, which is less acidic and better suited for purifying nitrogen-containing polar molecules.

  • Dry Loading: If solubility in the initial mobile phase is an issue, dissolve your crude product in a suitable solvent (e.g., DCM or methanol), mix it with a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the top of the column.

Issue 2: Low Recovery of the Product After Purification

Symptoms:

  • The final yield of purified this compound is significantly lower than expected.

Possible Causes:

  • Irreversible Adsorption: As mentioned above, the product may be sticking irreversibly to the silica gel column.

  • Decomposition on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Product Precipitation: The product may be precipitating on the column if its solubility in the chosen eluent is low.

Solutions:

  • Switch to a Different Purification Method: If silica gel chromatography proves problematic, consider alternative methods:

    • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column with a water/acetonitrile gradient, often with 0.1% trifluoroacetic acid (TFA), can be effective. The TFA will protonate the amine, which can improve peak shape.

    • Size-Exclusion Chromatography (SEC): If you are purifying a this compound conjugate from a much larger or smaller molecule (e.g., a protein or a small molecule impurity), SEC is an excellent choice.

  • Check Product Solubility: Ensure your product is soluble in the mobile phase throughout the entire gradient. You may need to adjust the solvent composition or add solubilizing agents.

Issue 3: Presence of Unreacted Starting Materials or Side Products

Symptoms:

  • Analytical data (e.g., NMR, Mass Spectrometry, HPLC) of the purified product shows the presence of impurities.

Possible Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion.

  • Inefficient Purification: The chosen purification method may not be adequate to separate the product from closely related impurities.

Solutions:

  • Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS before starting the work-up and purification.

  • Optimize Chromatography Conditions:

    • TLC Analysis: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between your product and the impurities.

    • Gradient Elution: Use a shallow and slow gradient during column chromatography to improve the resolution between your product and any closely eluting impurities.

  • Orthogonal Purification Methods: If one method of chromatography is insufficient, consider a second purification step using a different separation principle (e.g., normal-phase chromatography followed by reverse-phase HPLC).

Quantitative Data

The following table summarizes key quantitative data for this compound and its purification.

ParameterValueSource(s)
Molecular Weight 595.7 g/mol
Purity (Commercial) Typically >95% (as determined by HPLC)
Typical Flash Chromatography Eluent 9:1 Dichloromethane/Methanol
RP-HPLC Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile

Experimental Protocols

Representative Protocol for Flash Column Chromatography Purification

This protocol is a general guideline for the purification of this compound on silica gel after a synthesis reaction. Optimization will be required based on the specific impurities present.

1. Preparation: a. TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Spot it on a silica gel TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for an Rf value of ~0.2-0.3 for the product. Add 0.5-1% triethylamine (TEA) to the eluent to prevent streaking. b. Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.

2. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM. Carefully apply the solution to the top of the silica gel bed. b. Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a solvent like DCM, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution: a. Begin eluting with the starting solvent system (e.g., 100% DCM with 1% TEA). b. Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., a gradient from 0% to 10% MeOH in DCM, with 1% TEA constant). A slow, shallow gradient is crucial for good separation. c. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Product Recovery: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting oil or solid under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Recovery prep_tlc TLC Analysis & Solvent Optimization prep_col Pack Silica Gel Column prep_tlc->prep_col load Load Crude Product prep_col->load elute Gradient Elution load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evap Evaporate Solvent combine->evap final_product Pure this compound evap->final_product

Caption: Workflow for the purification of this compound by flash chromatography.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_streaking Problem: Streaking / Poor Separation cluster_recovery Problem: Low Recovery start Purification Issue streaking Streaking on TLC or Poor Column Separation start->streaking low_recovery Low Product Yield start->low_recovery cause_interaction Cause: Strong Amine-Silica Interaction / High Polarity streaking->cause_interaction solution_modifier Solution: Add TEA or NH3 to Eluent cause_interaction->solution_modifier solution_solvent Solution: Optimize Solvent (e.g., DCM/MeOH) cause_interaction->solution_solvent solution_silica Solution: Use Deactivated Silica Gel cause_interaction->solution_silica cause_adsorption Cause: Irreversible Adsorption or Decomposition low_recovery->cause_adsorption solution_rphplc Solution: Switch to Reverse-Phase HPLC cause_adsorption->solution_rphplc solution_sec Solution: Use Size-Exclusion Chromatography (SEC) cause_adsorption->solution_sec

References

side reactions of DBCO-C2-PEG4-amine with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C2-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group, which is used for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] It also has a primary amine group that can be reacted with various functional groups like carboxylic acids and activated esters (e.g., NHS esters) to form stable amide bonds.[3][4] The PEG4 (polyethylene glycol) spacer increases the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding in biological systems.[1] Its primary application is to link a molecule of interest to another molecule that has an azide group in a highly specific and efficient manner without the need for a cytotoxic copper catalyst.

Q2: Is the DBCO-azide reaction truly bioorthogonal?

The DBCO-azide reaction is considered highly bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments with minimal interference from native functional groups. The DBCO group is specifically designed to react with azides and generally does not react with most functional groups found in biomolecules, such as amines and hydroxyls, under physiological conditions. However, as with any chemical reaction, potential side reactions can occur under certain conditions.

Q3: What are the known side reactions of the DBCO group?

While highly specific for azides, the DBCO group can undergo a few potential side reactions:

  • Reaction with Thiols (Sulfhydryls): DBCO can react with free thiol groups, such as those in cysteine residues of proteins, via a "thiol-yne" addition reaction. This reaction is significantly slower than the reaction with azides.

  • Acid-Mediated Rearrangement: Under strongly acidic conditions (e.g., during peptide cleavage with trifluoroacetic acid - TFA), the DBCO ring can undergo an inactivating rearrangement.

  • Oxidation: The DBCO group can be susceptible to oxidation, which can lead to a loss of reactivity with azides over time.

  • Hydrolysis of Activated Esters: If the amine group of this compound is modified to an NHS ester for reaction with other molecules, this ester is susceptible to hydrolysis, especially at higher pH.

Q4: How can I monitor the progress of my DBCO-azide conjugation reaction?

The DBCO group has a characteristic UV absorbance maximum at approximately 309-310 nm. You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Conjugation Product

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Degraded DBCO Reagent DBCO reagents can degrade over time due to oxidation or hydrolysis, especially if not stored properly. Use fresh reagents whenever possible. Store this compound at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Inactive Azide Partner Ensure the azide-containing molecule is pure and has not degraded. Azides can be reduced by certain reagents like DTT or TCEP, so these should be avoided in the reaction buffer.
Suboptimal Reaction Conditions The DBCO-azide reaction is a second-order reaction, and its rate depends on the concentration of both reactants. Increase the concentration of one or both reactants. A molar excess (1.5 to 10-fold) of one component is often recommended. The reaction can be performed at temperatures ranging from 4°C to 37°C, with higher temperatures generally leading to faster rates. Reaction times typically range from 2 to 24 hours.
Incorrect Buffer Composition Avoid buffers containing azides (e.g., sodium azide) as this will compete with your azide-labeled molecule for the DBCO reagent. While the reaction is robust across a range of pHs, optimal conditions are typically between pH 6.5 and 8.5. Buffers like PBS and HEPES are commonly used.
Inefficient Purification Low recovery after purification can be mistaken for a poor reaction yield. Optimize your purification method (e.g., size exclusion chromatography, dialysis, HPLC) to ensure efficient recovery of the conjugate.
Issue 2: Non-specific Labeling or Unexpected Side Products

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Reaction with Thiols If your protein or molecule of interest contains free thiols, the DBCO group may react with them. This "thiol-yne" side reaction is slower than the azide reaction but can lead to non-specific labeling. To mitigate this, you can block free thiols by treating your sample with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) prior to adding the DBCO reagent.
Acid-Mediated Rearrangement of DBCO If your experimental workflow involves strongly acidic conditions (e.g., peptide cleavage with high concentrations of TFA), the DBCO ring can rearrange into a non-reactive species. If possible, avoid harsh acidic conditions. In peptide synthesis, it has been shown that the presence of a copper(I) salt can protect the DBCO group from this rearrangement during TFA cleavage.
Oxidation of DBCO Exposure to air and certain oxidizing agents can lead to the oxidation of the DBCO group, resulting in inactive byproducts. Prepare solutions of this compound fresh and use them promptly. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C for long-term storage.

Quantitative Data on DBCO Reactivity

The following tables summarize available quantitative data regarding the reactivity and stability of DBCO.

Table 1: Reaction Rate Constants for DBCO-Azide Cycloaddition (SPAAC)

ReactantsBuffer/SolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Sulfo-DBCO-amine + 3-azido-L-alaninePBS (pH 7)25~0.32 - 0.85
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)25~0.32 - 0.85
Sulfo-DBCO-amine + 3-azido-L-alanineHEPES (pH 7)25~0.55 - 1.22
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)25~0.55 - 1.22
DBCO + Benzyl AzideCH₃CN:H₂O (3:1)N/A0.24
DBCO + Phenyl AzideCH₃CN:H₂O (3:1)N/A0.033

Table 2: Comparison of DBCO Reactivity with Azides vs. Thiols

ReactionRelative ReactivitySecond-Order Rate Constant (k₂)ConditionsReference(s)
DBCO + Azide (SPAAC)High~0.03 - 1.2 M⁻¹s⁻¹ (Varies with reactants and conditions)Aqueous buffers, RT
DBCO + Thiol (Thiol-yne)LowSignificantly lower than SPAAC (reported to be ~2 orders of magnitude slower)Aqueous buffers, RT

Table 3: Stability and Degradation of DBCO

Degradation PathwayConditionsEffectPrevention/MitigationReference(s)
Acid-Mediated Rearrangement Strong acids (e.g., >30% TFA)Inactivation of the DBCO ringAvoid pH < 5. Use of Cu(I) salts as a protective agent during peptide cleavage.
Oxidation Prolonged exposure to airLoss of reactivity with azidesStore under inert gas, at low temperatures, and protected from light. Prepare solutions fresh.
Hydrolysis (of DBCO-NHS ester) Aqueous buffers, especially pH > 8Inactivation of the NHS ester, preventing conjugation to aminesPrepare NHS ester solutions immediately before use. Perform conjugations at neutral to slightly basic pH (7-8.5).
Reaction with Iodine Iodine-based oxidizers in oligonucleotide synthesisCleavage of the DBCO moiety from the linkerUse alternative oxidizers like (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO).

Experimental Protocols & Visualizations

General Protocol for DBCO-Azide Conjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

  • Preparation of Reactants:

    • Dissolve the this compound and the azide-containing molecule in a suitable buffer (e.g., PBS, HEPES at pH 7.0-7.5).

    • If solubility is an issue, the reagents can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 20% to avoid denaturation of proteins.

  • Reaction Setup:

    • Combine the DBCO- and azide-containing solutions. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction progress can be monitored by TLC, LC-MS, or by measuring the decrease in DBCO absorbance at ~310 nm.

  • Purification:

    • Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification DBCO This compound in Buffer Mix Mix Reactants DBCO->Mix Azide Azide-Molecule in Buffer Azide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Monitor Monitor Reaction (UV-Vis, LC-MS) Incubate->Monitor Purify Purify Conjugate (SEC, Dialysis, HPLC) Monitor->Purify FinalProduct Final Conjugate Purify->FinalProduct G Start Low or No Conjugation Product CheckReagents Check Reagent Stability (DBCO & Azide) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Concentration, Temp, Time) CheckReagents->CheckConditions Reagents OK CheckBuffer Verify Buffer Composition (pH, No Azide) CheckConditions->CheckBuffer Conditions Optimized CheckPurification Evaluate Purification Efficiency CheckBuffer->CheckPurification Buffer OK Success Successful Conjugation CheckPurification->Success Purification OK G cluster_main Primary Reaction cluster_side Side Reactions DBCO This compound Azide Azide DBCO->Azide SPAAC Thiol Thiol (-SH) DBCO->Thiol Thiol-yne Addition (slow) Acid Strong Acid (e.g., TFA) DBCO->Acid Acid-Mediated Rearrangement Oxidant Oxidizing Agent/Air DBCO->Oxidant Oxidation Triazole Stable Triazole (Desired Product) Azide->Triazole ThiolAdduct Thiol-yne Adduct Thiol->ThiolAdduct Rearrangement Rearranged DBCO (Inactive) Acid->Rearrangement OxidizedDBCO Oxidized DBCO (Inactive) Oxidant->OxidizedDBCO

References

Technical Support Center: Optimizing DBCO-C2-PEG4-Amine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of labeling reactions involving DBCO (Dibenzocyclooctyne) reagents. While the focus is on DBCO-C2-PEG4-amine, the principles and protocols are broadly applicable to other DBCO-PEG linkers, particularly those functionalized with N-hydroxysuccinimide (NHS) esters for targeting primary amines on biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with DBCO-NHS esters?

A1: The optimal pH for conjugating NHS esters with primary amines on proteins is between 7 and 9.[1][2][3][4][5] A common and effective buffer is phosphate-buffered saline (PBS) at pH 7.4. Carbonate/bicarbonate or borate buffers are also suitable alternatives.

Q2: Which buffers should be avoided during the labeling reaction?

A2: It is crucial to avoid buffers that contain primary amines, such as Tris and glycine. These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, which can significantly reduce labeling efficiency. Additionally, avoid buffers containing sodium azide, as it can react with the DBCO group.

Q3: How should I prepare and handle the DBCO labeling reagent?

A3: DBCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them non-reactive. It is essential to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared immediately before use in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). While stock solutions can be stored for a few days at -20°C, fresh preparations are always recommended for optimal results.

Q4: What is the recommended molar excess of DBCO reagent to my protein?

A4: The optimal molar excess of the DBCO reagent over the protein must be determined empirically for each specific application. However, a general guideline is to use a 10- to 50-fold molar excess. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess may be sufficient, while for concentrations below 5 mg/mL, a 20- to 50-fold molar excess is recommended.

Q5: What are the ideal incubation conditions for the labeling reaction?

A5: The incubation time and temperature can be adjusted to optimize labeling. A typical incubation is for 30-60 minutes at room temperature or for 2 hours on ice. For some applications, an overnight incubation on ice can be performed. If labeling efficiency is low, increasing the incubation time or performing the reaction at 37°C can be beneficial.

Q6: How can I stop the labeling reaction?

A6: The reaction can be quenched by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM. This will react with any excess DBCO-NHS ester.

Q7: What is the role of the PEG4 spacer in this compound?

A7: The hydrophilic polyethylene glycol (PEG) spacer arm increases the water solubility of the molecule. It also provides a flexible connection that minimizes steric hindrance, which can be beneficial when ligating to other molecules.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of the DBCO-NHS ester due to moisture.Allow the reagent vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS at pH 7-9 before labeling.
Insufficient molar excess of the labeling reagent.Increase the molar excess of the DBCO reagent. For protein concentrations < 5 mg/mL, use a 20- to 50-fold excess.
Suboptimal reaction conditions.Increase the incubation time or temperature (e.g., 37°C).
Non-Specific Binding Inadequate removal of excess, unreacted DBCO reagent.Purify the labeled protein using desalting columns or dialysis to remove any non-conjugated reagent.
Hydrophobic interactions of the DBCO group.The PEG spacer helps to mitigate non-specific binding by increasing hydrophilicity. Ensure proper purification after labeling.
Precipitation of Protein High concentration of organic solvent (DMSO or DMF) from the reagent stock.Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10-15%.
The protein is not stable under the reaction conditions.Optimize the buffer composition and pH. Consider performing the reaction at a lower temperature (e.g., on ice).

Experimental Protocols

General Protocol for Labeling a Protein with DBCO-PEG4-NHS Ester

This protocol provides a general guideline for labeling a protein with a DBCO-PEG4-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer such as PBS. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • DBCO Reagent Preparation:

    • Allow the vial of DBCO-PEG4-NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM DBCO stock solution to achieve the desired molar excess (e.g., 20-fold molar excess for a protein concentration of <5 mg/mL).

    • Add the calculated volume of the DBCO stock solution to your protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • (Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted DBCO reagent by passing the reaction mixture through a desalting column.

    • The purified DBCO-labeled protein is now ready for the subsequent copper-free click reaction with an azide-containing molecule.

Visualizations

Workflow for Protein Labeling with DBCO-NHS Ester

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification p_prep Protein in Amine-Free Buffer mix Mix Protein and DBCO Reagent p_prep->mix Target Molecule r_prep DBCO-NHS Ester in Anhydrous DMSO r_prep->mix Labeling Reagent incubate Incubate (RT or on Ice) mix->incubate quench Quench with Tris Buffer incubate->quench purify Desalting Column or Dialysis quench->purify final_product Purified DBCO-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with DBCO-NHS ester.

Signaling Pathway: Amine-Reactive Labeling Chemistry

G protein Protein (with Lysine -NH2) labeled_protein DBCO-Labeled Protein (Stable Amide Bond) protein->labeled_protein Primary Amine reacts with dbco_nhs DBCO-PEG4-NHS Ester dbco_nhs->labeled_protein NHS Ester nhs NHS Leaving Group dbco_nhs->nhs releases

Caption: Reaction of DBCO-NHS ester with a primary amine on a protein.

References

DBCO-C2-PEG4-amine reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C2-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker used in bioconjugation and drug delivery.[1][2] Its two primary reactive groups allow for a two-step conjugation process:

  • Amine group (-NH2): This group can be conjugated to molecules containing carboxylic acids or activated esters (like NHS esters) to form a stable amide bond.[1][3][4]

  • DBCO group (Dibenzocyclooctyne): This group reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it can be performed in complex biological systems without interfering with native processes.

The PEG4 spacer enhances the solubility and reduces aggregation of the conjugated molecules.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at -20°C and protected from light. For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in a variety of organic solvents, including DMSO, DMF, DCM (dichloromethane), and Chloroform. For reactions in aqueous solutions, it is common to first dissolve the reagent in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous buffer. It is important to keep the final concentration of the organic solvent low (typically below 20%) to avoid precipitation of proteins.

Q4: How do I monitor the progress of the DBCO-azide (SPAAC) reaction?

A4: The DBCO group has a characteristic UV absorbance peak at approximately 309-310 nm. You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO group is consumed in the reaction.

Troubleshooting Guides

Part 1: Amine Conjugation (e.g., via EDC/NHS coupling)
Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Amide Bond Formation Incorrect pH of the reaction buffer. The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine works best at a pH of 7.2-8.5. Consider a two-step reaction where you activate the carboxyl group at a lower pH, and then adjust the pH before adding the this compound.
Hydrolysis of EDC and/or NHS-ester. EDC and NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. Prepare EDC/NHS solutions immediately before use. Do not store them for extended periods.
Presence of competing nucleophiles. Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the activated carboxylic acid. Use non-amine-containing buffers such as MES for the activation step and PBS or HEPES for the conjugation step.
Insufficient reagent concentration. Ensure you are using an appropriate molar excess of EDC/NHS and this compound. A typical starting point is a 1.5 to 5-fold molar excess of the amine linker.
Part 2: DBCO-Azide Conjugation (SPAAC)
Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Conjugation Product Suboptimal Molar Ratio. For efficient conjugation, it is recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule. This ratio can be inverted if the azide-containing molecule is more precious.
Incompatible Buffer. Buffers containing sodium azide are a common cause of reaction failure as the azide in the buffer will react with the DBCO group. Ensure all buffers are azide-free. Some studies suggest that HEPES buffer may lead to higher reaction rates compared to PBS.
Low Reagent Concentration. SPAAC reactions are second-order, meaning the reaction rate is dependent on the concentration of both the DBCO and azide reactants. Increase the concentration of your reactants if possible.
Insufficient Reaction Time or Temperature. While SPAAC reactions are generally fast, they can take several hours to reach completion. Increasing the incubation time (e.g., from 4 hours to overnight) or the temperature (from 4°C to room temperature or 37°C) can improve the yield. However, be mindful of the stability of your biomolecules at higher temperatures.
Precipitation of Conjugate Hydrophobicity of the conjugated molecules. The PEG4 linker in this compound is designed to increase hydrophilicity. However, if your target molecules are very hydrophobic, precipitation can still occur. Try reducing the concentration of the reactants or adding a small percentage of a biocompatible organic solvent like DMSO.

Quantitative Data on Reaction Parameters

Table 1: Influence of Temperature on DBCO-Azide Reaction Time
TemperatureTypical Reaction TimeNotes
4°C12 - 24 hoursRecommended for sensitive biomolecules to maintain their stability. Longer incubation times are generally required.
Room Temperature (20-25°C)2 - 12 hoursA good starting point for many applications, balancing reaction speed and biomolecule stability.
37°C1 - 4 hoursHigher temperatures increase the reaction rate but may not be suitable for all biomolecules.
Table 2: Influence of Buffer on SPAAC Reaction Rates
Buffer (at pH 7-7.4)Relative Reaction RateReference
HEPESHighest
DMEMHigh
PBSLower
RPMILowest

Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Protein via EDC/NHS Coupling

Materials:

  • Protein with available carboxyl groups in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure your protein solution is in an amine-free buffer like MES at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and Sulfo-NHS in MES buffer.

  • Carboxyl Group Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add a 10 to 20-fold molar excess of the this compound stock solution to the activated protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents by using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Copper-Free Click Chemistry Reaction of a DBCO-labeled Protein with an Azide-Containing Molecule

Materials:

  • DBCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation: Prepare the azide-containing molecule in the reaction buffer.

  • Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 5-fold molar excess of the azide-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. For faster reactions, the temperature can be increased to 37°C, provided the biomolecules are stable.

  • Purification: Purify the resulting bioconjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: DBCO-Azide Reaction (SPAAC) protein Carboxyl-containing Protein edc_nhs EDC / Sulfo-NHS Activation protein->edc_nhs pH 4.5-6.0 activated_protein Activated Protein (NHS-ester) edc_nhs->activated_protein dbco_amine This compound dbco_protein DBCO-labeled Protein dbco_amine->dbco_protein activated_protein->dbco_amine pH 7.2-8.5 azide_molecule Azide-containing Molecule dbco_protein->azide_molecule Click Reaction (4-37°C, 2-24h) final_conjugate Final Bioconjugate azide_molecule->final_conjugate

Caption: A two-step experimental workflow for bioconjugation using this compound.

troubleshooting_logic cluster_step1_troubleshooting Amine Conjugation Issues cluster_step2_troubleshooting SPAAC Reaction Issues start Low or No Final Conjugate Yield check_step1 Check Step 1 (Amine Conjugation) start->check_step1 check_step2 Check Step 2 (SPAAC Reaction) start->check_step2 ph_issue Incorrect pH? check_step1->ph_issue molar_ratio_issue Suboptimal Molar Ratio? check_step2->molar_ratio_issue reagent_hydrolysis Reagents Hydrolyzed? ph_issue->reagent_hydrolysis No buffer_issue Competing Amines in Buffer? reagent_hydrolysis->buffer_issue No azide_buffer_issue Azide in Buffer? molar_ratio_issue->azide_buffer_issue No time_temp_issue Insufficient Time/ Temperature? azide_buffer_issue->time_temp_issue No

Caption: A logical workflow for troubleshooting low-yield bioconjugation reactions.

References

dealing with hydrolysis of DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-C2-PEG4-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group and a primary amine group, connected by a short C2 spacer and a hydrophilic polyethylene glycol (PEG4) chain.

  • The DBCO group is used for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.[][2][3]

  • The primary amine group can be conjugated to molecules containing carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.[4]

  • The PEG4 linker increases the hydrophilicity and biocompatibility of the molecule, which can improve the solubility of the resulting conjugate and reduce aggregation.

Its primary applications are in bioconjugation for drug delivery systems, such as antibody-drug conjugates (ADCs), and for labeling and tracking biomolecules.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to follow the recommended storage and handling guidelines.

Storage of Solid Compound:

  • Store at -20°C for long-term stability.[5]

  • Keep in a dry, dark place to prevent degradation from moisture and light.

Handling of Reconstituted Solutions:

  • This compound is soluble in organic solvents like DMSO and DMF.

  • Prepare solutions fresh for each use whenever possible.

  • For short-term storage of solutions, store at -20°C. DBCO-functionalized antibodies have been shown to be stable for up to a month at -20°C, though a 3-5% loss of reactivity may occur over four weeks.

  • For long-term storage, it is recommended to store reconstituted reagents at -80°C to minimize degradation from oxidation and hydrolysis.

Q3: Is the amide bond in this compound susceptible to hydrolysis?

The amide bond is one of the most stable functional groups in biological systems. Under neutral pH conditions, the half-life of a peptide (amide) bond has been estimated to be over 200 years. Studies comparing PEG-polylactide (PLA) copolymers linked by either ester or amide bonds have shown that the amide linkage is significantly more stable to hydrolysis. Therefore, under typical experimental conditions for bioconjugation (pH 7-9), the hydrolysis of the amide bond within the this compound linker is not a significant concern.

Q4: How stable is the DBCO group to hydrolysis?

The DBCO group can degrade over time, primarily through oxidation and the addition of water to the alkyne bond. One study observed a 36% degradation of DBCO groups within a cellular environment over 24 hours, with the degradation surprisingly occurring at neutral pH rather than acidic pH. Another study showed that DBCO can react with thiols, such as glutathione (GSH), with a half-life of approximately 71 minutes. It is important to note that within physiological temperature and pH ranges, the DBCO group does not react with amines or hydroxyls.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Degraded this compound: The reagent may have been improperly stored or handled, leading to hydrolysis or oxidation of the DBCO group.- Use a fresh vial of the reagent. - Ensure proper storage at -20°C in a desiccated, dark environment. - Prepare solutions fresh and use them immediately.
Inefficient Amine Coupling: The reaction between the amine group of the DBCO linker and the carboxyl group of the target molecule may be incomplete.- Optimize the reaction pH for amide bond formation (typically pH 7.2-8.5). - Use an appropriate coupling reagent system (e.g., EDC/NHS). - Ensure a sufficient molar excess of the DBCO-amine reagent.
Slow SPAAC Reaction: The reaction between the DBCO group and the azide-functionalized molecule may be too slow under the current conditions.- Increase the concentration of one or both reactants. - Increase the reaction temperature (if the biomolecules are stable). Reactions at 25°C or 37°C are significantly faster than at 4°C. - Optimize the buffer and pH. HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS.
Presence of Interfering Substances: The reaction buffer may contain substances that interfere with the conjugation reaction.- Avoid buffers containing primary amines (e.g., Tris, glycine) when performing NHS ester chemistry. - Avoid buffers containing azides when working with DBCO, as they will react. - Be aware that thiols can react with DBCO as a side reaction.
Multiple Products or Non-Specific Labeling Side Reactions of DBCO: The DBCO group can undergo side reactions, particularly with thiols present in the sample.- If working with proteins containing free cysteines, consider blocking the thiols with a reagent like N-ethylmaleimide (NEM) prior to adding the DBCO-containing molecule. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.
Hydrolysis of NHS Ester (if used for activation): If activating a carboxyl group with an NHS ester before adding the DBCO-amine, the NHS ester can hydrolyze, leading to a non-reactive carboxyl group.- Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. - Perform the reaction at a slightly basic pH (7.2-8.5) to favor aminolysis over hydrolysis.
Poor Solubility of Conjugate Hydrophobic Nature of the Conjugated Molecule: The final conjugate may have poor aqueous solubility, leading to aggregation and precipitation.- The PEG4 linker in this compound helps to increase hydrophilicity. If solubility is still an issue, consider using a linker with a longer PEG chain. - Perform the reaction in a buffer containing a small amount of an organic co-solvent (e.g., up to 20% DMSO), if compatible with your biomolecule.

Quantitative Data

Table 1: Influence of Buffer and pH on SPAAC Reaction Rate Constants

The following table summarizes the second-order rate constants for the SPAAC reaction between a sulfo-DBCO-amine and two different azide-containing molecules in various buffers at 25°C. This data highlights the significant impact of the reaction environment on the conjugation efficiency.

BufferpHRate Constant (M⁻¹s⁻¹) with 3-azido-L-alanineRate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside
PBS70.320.85
HEPES70.551.22
MES5~0.4Not Reported
Borate9Not Reported~1.0
DMEM7.40.590.97
RPMI7.40.270.77

Data adapted from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl Group on a Protein

This protocol describes the activation of a carboxyl group on a protein using EDC and NHS, followed by conjugation to this compound.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare the Protein: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Prepare Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activate the Protein:

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and coupling reagents using a desalting column equilibrated with PBS.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of a DBCO-functionalized molecule with an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule (from Protocol 1 or other synthesis)

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4 or HEPES, pH 7.0

  • DMSO (if required for solubility of the azide-functionalized molecule)

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-functionalized molecule in the chosen Reaction Buffer.

    • Dissolve the azide-functionalized molecule in the Reaction Buffer. If solubility is an issue, a stock solution can be prepared in DMSO. The final DMSO concentration in the reaction should be kept below 20%.

  • SPAAC Reaction:

    • Add a 2- to 4-fold molar excess of the azide-functionalized molecule to the DBCO-functionalized molecule.

    • Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or overnight at 4°C. The reaction can be accelerated by incubating at 37°C if the molecules are stable.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC), to remove unreacted molecules.

Visualizations

Hydrolysis_Pathway DBCO_Amine This compound Amide_Hydrolysis Amide Bond Hydrolysis DBCO_Amine->Amide_Hydrolysis Very Slow (Highly Stable) DBCO_Hydrolysis DBCO Group Hydrolysis/Oxidation DBCO_Amine->DBCO_Hydrolysis Slow (pH, Temp Dependent) Products1 Carboxylic Acid + Amine Amide_Hydrolysis->Products1 Products2 Degraded DBCO DBCO_Hydrolysis->Products2

Caption: Potential hydrolysis pathways for this compound.

Experimental_Workflow cluster_0 Part 1: Amine Conjugation cluster_1 Part 2: SPAAC Reaction Carboxyl-Molecule Molecule with -COOH group Activate Activate with EDC/NHS Carboxyl-Molecule->Activate Add_DBCO_Amine Add this compound Activate->Add_DBCO_Amine DBCO_Molecule DBCO-functionalized molecule Add_DBCO_Amine->DBCO_Molecule SPAAC Copper-Free Click Chemistry DBCO_Molecule->SPAAC Azide_Molecule Molecule with Azide group Azide_Molecule->SPAAC Final_Conjugate Final Bioconjugate SPAAC->Final_Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Reagents Check Reagent Stability (Fresh Aliquots?) Start->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (pH, Temp, Concentration) Check_Reagents->Check_Conditions Reagents OK Check_Interference Buffer Interference? (Amines, Azides, Thiols) Check_Conditions->Check_Interference Conditions Optimized Purification_Issue Check Purification Method (Product Loss?) Check_Interference->Purification_Issue No Interference Success Yield Improved Purification_Issue->Success Purification OK

Caption: Troubleshooting logic for low yield in DBCO conjugation reactions.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-C2-PEG4-amine vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody conjugates, influencing the stability, homogeneity, and ultimately, the efficacy and safety of the therapeutic or diagnostic agent. This guide provides an in-depth, objective comparison of two widely used crosslinking strategies: the traditional N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the more modern dibenzocyclooctyne-C2-polyethylene glycol-amine (DBCO-C2-PEG4-amine).

This comparison delves into their chemical mechanisms, conjugation efficiency, stability of the resulting conjugate, and the impact on antibody function, supported by available experimental data. Detailed experimental protocols for key methodologies are also provided to guide practical implementation.

At a Glance: Key Differences

FeatureThis compoundSMCC
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry"NHS-ester reaction with amines, followed by maleimide reaction with thiols
Target Residues Primary Amines (via the amine group after activation) for attachment to the payload, then Azide-modified residues on the antibodyPrimary Amines (Lysines) and Thiols (Cysteines)
Linkage Formed Stable Triazole RingThioether Bond
Linkage Stability Highly stable, resistant to hydrolysis and enzymatic cleavage.[1]Generally stable, but susceptible to retro-Michael addition (thiol exchange) in vivo, leading to payload loss.[1][2][3][4]
Stoichiometry Control Generally offers better control, leading to more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).Can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).
Reaction Conditions Mild, physiological conditions (pH ~7.4).Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide).
Bioorthogonality High. DBCO and azide groups are abiotic and do not cross-react with biological functionalities.Lower. NHS esters can react with other nucleophiles, and maleimides can react with other nucleophiles at higher pH.

Chemical Mechanisms and Reaction Workflows

This compound: Precision through Click Chemistry

This compound utilizes the principles of bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific and occurs efficiently under mild, physiological conditions without the need for a toxic copper catalyst.

The conjugation strategy typically involves a two-step process:

  • Payload Activation and Linker Attachment: The amine group of this compound is conjugated to a payload molecule containing a reactive group, such as a carboxylic acid. This is often achieved using carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond.

  • Antibody Modification and Click Reaction: The antibody is separately modified to introduce an azide group. This can be done by reacting lysine residues with an azide-PEG-NHS ester. The DBCO-activated payload is then reacted with the azide-modified antibody, forming a highly stable triazole linkage.

DBCO_Workflow cluster_payload Payload Activation cluster_antibody Antibody Modification cluster_conjugation Click Reaction Payload Payload (with -COOH) Activated_Payload DBCO-Payload Payload->Activated_Payload EDC, NHS DBCO_Amine This compound DBCO_Amine->Activated_Payload Final_Conjugate Antibody-Payload Conjugate Activated_Payload->Final_Conjugate SPAAC Antibody Antibody Azide_Antibody Azide-Antibody Antibody->Azide_Antibody Azide_NHS Azide-PEG-NHS Azide_NHS->Azide_Antibody Azide_Antibody->Final_Conjugate

This compound conjugation workflow.
SMCC: The Established Amine-to-Sulfhydryl Crosslinker

SMCC is a heterobifunctional crosslinker that facilitates the conjugation of amine-containing molecules to sulfhydryl-containing molecules. The process is typically a two-step reaction:

  • Antibody Activation: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. This step introduces maleimide groups onto the antibody.

  • Conjugation to Thiol-Containing Payload: The maleimide-activated antibody is then reacted with a payload molecule that contains a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl to form a stable thioether bond.

SMCC_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation Antibody Antibody (with -NH2) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody pH 7-9 SMCC SMCC SMCC->Activated_Antibody Final_Conjugate Antibody-Payload Conjugate Activated_Antibody->Final_Conjugate pH 6.5-7.5 Payload Payload (with -SH) Payload->Final_Conjugate

References

The Clear Advantage: DBCO-C2-PEG4-amine in Copper-Free Click Chemistry for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of conjugation chemistry is paramount. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of bioconjugation, the advent of strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing reagents like DBCO-C2-PEG4-amine represents a paradigm shift, particularly for in vivo and live-cell applications. This guide provides an objective comparison, supported by experimental data and detailed protocols, to elucidate the distinct advantages of the copper-free approach.

The primary limitation of CuAAC lies in the inherent cytotoxicity of the copper(I) catalyst, which can compromise cellular integrity and is unsuitable for many biological applications.[1][2][3][4][5] this compound circumvents this fundamental issue by eliminating the need for a metal catalyst, offering superior biocompatibility. This makes it the preferred choice for applications within living systems, where preserving cellular function is critical.

While CuAAC often boasts faster reaction kinetics, the trade-off for biocompatibility is a crucial consideration. The development of strained cyclooctynes like dibenzocyclooctyne (DBCO) has significantly narrowed the kinetic gap, offering efficient conjugation under physiological conditions. The inclusion of a PEG4 linker in this compound enhances hydrophilicity, which can improve solubility and reduce non-specific interactions in aqueous biological environments.

Quantitative Performance Comparison: SPAAC vs. CuAAC

The following table summarizes key performance metrics for SPAAC (utilizing a DBCO reagent) and CuAAC, compiled from various sources. It is important to note that direct comparisons can vary based on specific reactants, solvents, and temperature.

ParameterStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCOCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst Requirement None (strain-promoted)Copper(I)
Biocompatibility High; no cytotoxic metal catalyst required.Limited due to copper cytotoxicity.
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹1 - 100 M⁻¹s⁻¹
Typical Reaction Time 30 minutes - 12 hours1 - 24 hours (though often faster than SPAAC)
Typical Yield 80 - 99%70 - 95%
Optimal Temperature 4 - 37 °C25 - 60 °C
pH Range 4 - 104 - 11
Side Reactions MinimalPotential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst.

Experimental Protocols

Detailed methodologies for performing SPAAC with this compound and a standard CuAAC reaction for protein labeling are provided below.

Protocol 1: Protein Labeling using this compound (SPAAC)

This protocol outlines the general steps for conjugating a protein with an azide-modified molecule using this compound. This assumes the protein has been functionalized with an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris or glycine solution)

  • Spin desalting column

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: To the azide-modified protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess. Ensure the final concentration of the organic solvent is below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.

  • Quenching (Optional): To quench any unreacted DBCO reagent, add the quenching solution and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other small molecules using a spin desalting column equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (at 309 nm).

Protocol 2: Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Spin desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 1:1 to 1:1.5 molar ratio) in the reaction buffer.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the ligand solution.

  • Reaction Initiation: Add the premixed catalyst solution to the protein mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations typically range from 50-250 µM for copper, with a 5-fold excess of ligand and 5 mM sodium ascorbate.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the labeled protein from the catalyst and excess reagents using a spin desalting column.

Visualizing the Advantage: Workflows and Logical Relationships

To further illustrate the practical differences and the decision-making process, the following diagrams outline the experimental workflows and the key advantages of DBCO-based SPAAC.

Experimental Workflow: SPAAC vs. CuAAC cluster_0 SPAAC (this compound) cluster_1 CuAAC Prepare Azide-Protein Prepare Azide-Protein Add this compound Add this compound Prepare Azide-Protein->Add this compound Incubate (RT or 4°C) Incubate (RT or 4°C) Add this compound->Incubate (RT or 4°C) Purify (Desalting) Purify (Desalting) Incubate (RT or 4°C)->Purify (Desalting) Labeled Protein Labeled Protein Purify (Desalting)->Labeled Protein Labeled Protein Labeled Protein Purify (Desalting)->Labeled Protein Prepare Alkyne-Protein Prepare Alkyne-Protein Add Azide & Catalyst (CuSO4/Ligand) Add Azide & Catalyst (CuSO4/Ligand) Prepare Alkyne-Protein->Add Azide & Catalyst (CuSO4/Ligand) Add Reducing Agent (Ascorbate) Add Reducing Agent (Ascorbate) Add Azide & Catalyst (CuSO4/Ligand)->Add Reducing Agent (Ascorbate) Incubate (RT) Incubate (RT) Add Reducing Agent (Ascorbate)->Incubate (RT) Incubate (RT)->Purify (Desalting)

Caption: Comparative experimental workflows for SPAAC and CuAAC.

Key Advantages of this compound (SPAAC) This compound This compound Copper-Free Reaction Copper-Free Reaction This compound->Copper-Free Reaction High Biocompatibility High Biocompatibility Copper-Free Reaction->High Biocompatibility Simplified Protocol Simplified Protocol Copper-Free Reaction->Simplified Protocol Reduced Side Reactions Reduced Side Reactions Copper-Free Reaction->Reduced Side Reactions Suitable for In Vivo & Live-Cell Labeling Suitable for In Vivo & Live-Cell Labeling High Biocompatibility->Suitable for In Vivo & Live-Cell Labeling No Catalyst Removal No Catalyst Removal Simplified Protocol->No Catalyst Removal

Caption: Logical flow of advantages for DBCO-based SPAAC.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of DBCO-C2-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a potential therapeutic is fraught with challenges, paramount among them being its stability in a complex biological environment. The linker, the crucial bridge between a targeting moiety and a payload, plays a pivotal role in the overall efficacy and safety of the conjugate. This guide provides an objective comparison of the in vivo stability of DBCO-C2-PEG4-amine conjugates against other common alternatives, supported by available experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

Dibenzocyclooctyne (DBCO) linkers have gained prominence due to their utility in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient conjugation of biomolecules under physiological conditions.[1][2] The this compound linker combines the strain-promoted alkyne-azide cycloaddition (SPAAC) reactivity of DBCO with a hydrophilic tetraethylene glycol (PEG4) spacer and a terminal amine for further functionalization.[3] While offering advantages in synthesis and conjugation, a thorough assessment of its in-vivo stability is critical for predicting the pharmacokinetic profile and therapeutic window of the resulting conjugate.

Comparative Stability of Linker Chemistries

The in vivo fate of a bioconjugate is significantly influenced by the chemical nature of its linker. Here, we compare the stability of DBCO-based linkers with other commonly used alternatives.

Linker TypeConjugation ChemistryKey Stability FeaturesPotential Liabilities
DBCO-PEG-Amine Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Forms a stable triazole linkage. The DBCO group itself shows moderate stability in harsh intracellular environments, with one study reporting 36% degradation after 24 hours in RAW264.7 macrophage-like cells.[4] Another study indicated that a DBCO-modified antibody retains 95-97% of its reactivity after 4 weeks of storage at 4°C or -20°C.[5] The PEG component generally enhances solubility and shields the conjugate from enzymatic degradation.The DBCO group can be susceptible to degradation under strongly acidic conditions. The short C2 spacer may offer less steric protection compared to longer PEG chains.
Maleimide-PEG-Amine Michael Addition to ThiolsForms a stable thioether bond with cysteine residues.The maleimide group can undergo hydrolysis, particularly at pH values above 7.5. It can also react with other nucleophiles, potentially leading to off-target reactions. Conjugates formed via maleimide chemistry have been shown to activate the complement system, which can affect biodistribution.
Polysarcosine (pSar) Linkers VariousCan offer comparable or superior performance to PEG linkers in terms of stability and efficacy in some antibody-drug conjugate (ADC) models. pSar is biodegradable and has low immunogenicity.Fewer long-term clinical data are available compared to PEG.
Polypeptide-Based Linkers Amide Bond FormationCan be designed to be biodegradable, breaking down into natural amino acids. The sequence can be tailored for specific cleavage by enzymes present in the target microenvironment, offering controlled drug release.May be susceptible to premature cleavage by systemic proteases. Can be more hydrophobic than PEG, potentially affecting solubility.
Disulfide Linkers Disulfide ExchangeDesigned to be cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are high.Can be prematurely cleaved in the bloodstream, leading to off-target toxicity.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo stability is crucial for selecting the optimal linker. The following are detailed protocols for key experiments.

Protocol 1: In Vivo Plasma Stability Assessment by LC-MS

This protocol outlines a common method for determining the stability of a bioconjugate in plasma.

Objective: To quantify the amount of intact conjugate remaining in plasma over time.

Materials:

  • Test conjugate (e.g., antibody-DBCO-C2-PEG4-payload)

  • Control plasma (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solvent (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the test conjugate into the control plasma at a predetermined concentration (e.g., 10 µg/mL). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma-conjugate mixture.

  • Sample Preparation: Immediately stop the reaction by adding 3 volumes of cold protein precipitation solvent to the plasma aliquot. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean tube and analyze by a validated LC-MS/MS method to quantify the concentration of the intact conjugate.

  • Data Analysis: Plot the concentration of the intact conjugate versus time. Calculate the in vivo half-life (t½) of the conjugate in plasma.

Protocol 2: Assessment of Off-Target Binding and Cleavage

Objective: To identify potential off-target binding and cleavage products of the conjugate in vivo.

Materials:

  • Radiolabeled or fluorescently tagged conjugate

  • Animal model (e.g., mice)

  • Tissue homogenization buffer

  • SDS-PAGE and Western blotting or fluorescence imaging equipment

Procedure:

  • In Vivo Administration: Administer the tagged conjugate to the animal model via an appropriate route (e.g., intravenous injection).

  • Tissue Harvesting: At selected time points, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, tumor, blood).

  • Tissue Processing: Homogenize the tissues in a suitable buffer. For blood, separate the plasma.

  • Analysis:

    • SDS-PAGE and Autoradiography/Fluorescence Imaging: Separate the proteins in the tissue homogenates and plasma by SDS-PAGE. Visualize the tagged conjugate and any cleavage products by autoradiography (for radiolabeled conjugates) or fluorescence imaging.

    • LC-MS/MS: For a more detailed analysis of cleavage products, immunoprecipitate the conjugate from the tissue homogenates and analyze by LC-MS/MS to identify the cleavage sites.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in assessing conjugate stability, the following diagrams illustrate a typical experimental workflow and a simplified representation of potential metabolic pathways.

dot cluster_workflow Experimental Workflow for In Vivo Stability Assessment A Conjugate Administration (e.g., IV injection in mice) B Blood & Tissue Collection (at various time points) A->B C Sample Processing (Plasma separation, tissue homogenization) B->C D LC-MS/MS Analysis (Quantification of intact conjugate) C->D E Biodistribution Analysis (e.g., Imaging, radioactivity counting) C->E F Data Analysis (Pharmacokinetics, half-life determination) D->F E->F

Caption: A typical experimental workflow for assessing the in vivo stability and biodistribution of a bioconjugate.

dot cluster_pathway Potential In Vivo Fate of a DBCO-PEG Conjugate A Intact Conjugate in Circulation B Target Cell Binding & Internalization A->B C Non-Specific Uptake (e.g., Liver, Spleen) A->C D Intracellular Trafficking (Endosomes, Lysosomes) B->D C->D E Potential Linker/Payload Metabolism D->E F Excretion E->F

Caption: A simplified diagram illustrating the potential in vivo pathways and fate of a bioconjugate.

Conclusion

The in vivo stability of a bioconjugate is a multifactorial property influenced by the choice of the targeting moiety, the payload, and critically, the linker. The this compound linker offers a robust and efficient method for bioconjugation via copper-free click chemistry. While the resulting triazole linkage is highly stable, the overall in vivo performance of the conjugate will depend on the stability of the DBCO group in various physiological environments and the ability of the short PEG spacer to shield the conjugate from opsonization and enzymatic degradation.

Direct, head-to-head quantitative comparisons of the in vivo stability of this compound with other linkers are still emerging in the literature. Therefore, researchers should carefully consider the specific requirements of their application and conduct rigorous in vitro and in vivo stability studies, such as those outlined in this guide, to select the most appropriate linker for their therapeutic or diagnostic candidate. The continued development of novel linker technologies, including biodegradable and conditionally cleavable linkers, will undoubtedly provide more sophisticated tools for the design of safer and more effective bioconjugates.

References

A Comparative Guide to the Characterization of DBCO-C2-PEG4-Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a wide range of applications, from diagnostics and imaging to the development of antibody-drug conjugates (ADCs). Dibenzocyclooctyne (DBCO) reagents, utilized in copper-free click chemistry, have emerged as a powerful tool for bioconjugation. This guide provides an objective comparison of DBCO-C2-PEG4-amine, a bifunctional linker, with other common protein labeling methods, supported by experimental data and detailed protocols.

This compound contains a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an amine group for conjugation to proteins via active esters or carboxylic acids. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance.[1]

Performance Comparison of Protein Labeling Chemistries

The choice of labeling chemistry significantly impacts the efficiency, specificity, and stability of the resulting protein conjugate. Here, we compare SPAAC using DBCO reagents with two other widely used methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and maleimide-thiol chemistry.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCOCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Maleimide-Thiol Chemistry
Reaction Principle [3+2] cycloaddition between a strained alkyne (DBCO) and an azide.[2][3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by Cu(I).[2]Michael addition of a thiol (from cysteine) to a maleimide.[3]
Biocompatibility High; no cytotoxic copper catalyst required, making it suitable for live-cell and in vivo applications.[2]Moderate; copper toxicity can be a concern for living systems, though it can be mitigated with ligands.High; generally well-tolerated in biological systems.
Reaction Kinetics Second-order rate constants typically range from 10⁻² to 1 M⁻¹s⁻¹. Specific rates can be influenced by buffer and pH. For example, sulfo-DBCO-amine with 3-azido-L-alanine in HEPES buffer (pH 7) showed a rate constant of 0.55–1.22 M⁻¹s⁻¹.Fast, with second-order rate constants typically in the range of 10-100 M⁻¹s⁻¹.Very fast, with second-order rate constants around 700 M⁻¹s⁻¹.
Specificity High for azides. A potential side reaction with thiols (cysteine) can occur, but the rate is significantly lower (approximately two to three orders of magnitude) than the reaction with azides.High for alkynes and azides.High for thiols at neutral pH. At higher pH, some reaction with amines (lysine) can occur.
Stability of Conjugate Forms a stable triazole linkage. DBCO conjugates have shown longer retention in some in vivo contexts compared to maleimide conjugates.Forms a stable triazole linkage.The resulting succinimidyl thioether bond can be unstable and susceptible to retro-Michael reaction and thiol exchange, especially in the presence of other thiols like glutathione. The half-life of some maleimide conjugates can be significantly reduced in plasma.
Reagent Size The DBCO group is relatively bulky.The alkyne and azide groups are small.The maleimide group is relatively small.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound via an NHS Ester Intermediate

This protocol describes a two-step process where the amine group of this compound is first reacted with an NHS ester to create a reactive handle for subsequent protein labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) ester crosslinker (e.g., EDC to activate a carboxyl group on the protein, or an NHS-ester functionalized molecule to react with the DBCO-amine)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for protein purification

Procedure:

  • Preparation of DBCO-NHS ester: If starting with a carboxylated molecule to be linked to the protein, activate it with EDC and NHS to form an NHS ester. Alternatively, react this compound with an NHS-ester functionalized crosslinker in a suitable buffer.

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.4.

  • Labeling Reaction:

    • Dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis.

Protocol 2: Characterization of DBCO-Labeled Proteins

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL, or the average number of DBCO molecules per protein, can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 309 nm (for the DBCO group).

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein

    • Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • CF is the correction factor for the DBCO absorbance at 280 nm (A₂₈₀ of DBCO / A₃₀₉ of DBCO). For many DBCO reagents, this is approximately 0.90.

  • Calculate the DOL using the following formula:

    • DOL = A₃₀₉ / (ε_DBCO × Protein Concentration (M))

    • Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

B. Confirmation of Labeling by Mass Spectrometry

Mass spectrometry is a definitive method to confirm the successful conjugation and to determine the precise mass of the labeled protein.

Procedure:

  • Sample Preparation: The purified DBCO-labeled protein is prepared for mass spectrometry analysis. For intact mass analysis, the sample is typically desalted. For peptide mapping to identify the labeling site, the protein is denatured, reduced, alkylated, and then digested with a protease like trypsin.

  • LC-MS/MS Analysis: The prepared sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass of the intact protein is compared to the unlabeled protein. The mass shift should correspond to the mass of the attached this compound linker. For peptide mapping, the MS/MS data is searched to identify peptides that have been modified with the DBCO linker.

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Protein_Azide Azide-modified Protein Labeled_Protein DBCO-labeled Protein (Stable Triazole Linkage) Protein_Azide->Labeled_Protein SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) DBCO_Linker This compound DBCO_Linker->Labeled_Protein

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Protein_Labeling_Workflow Start Start: Protein of Interest Azide_Intro Introduce Azide Handle (e.g., via NHS-ester-azide) Start->Azide_Intro Labeling React with This compound (SPAAC) Azide_Intro->Labeling Purification Purification (e.g., Desalting Column) Labeling->Purification Characterization Characterization (UV-Vis, Mass Spec) Purification->Characterization End End: Characterized DBCO-labeled Protein Characterization->End

Caption: General Workflow for Protein Labeling with this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Labeled_Protein DBCO-labeled Protein Digestion Enzymatic Digestion (e.g., Trypsin) Labeled_Protein->Digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Data_Analysis Data Analysis (Mass Shift, Peptide ID) LC_MSMS->Data_Analysis

Caption: Mass Spectrometry Workflow for Characterizing DBCO-labeled Proteins.

Labeling_Comparison cluster_spaac SPAAC cluster_maleimide Maleimide-Thiol cluster_cuaac CuAAC Protein Protein Azide Azide Modification Protein->Azide Cysteine Cysteine Residue Protein->Cysteine Azide_Cu Azide Modification Protein->Azide_Cu DBCO DBCO Labeling Azide->DBCO SPAAC_Product Stable Triazole DBCO->SPAAC_Product Maleimide Maleimide Labeling Cysteine->Maleimide Maleimide_Product Thioether Bond (Less Stable) Maleimide->Maleimide_Product Alkyne Terminal Alkyne Labeling + Cu(I) Azide_Cu->Alkyne CuAAC_Product Stable Triazole Alkyne->CuAAC_Product

Caption: Comparison of Protein Labeling Chemistries.

References

A Comparative Guide to Analytical Methods for Confirming DBCO-C2-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the confirmation of a successful reaction is a critical step to ensure the efficacy and safety of the resulting molecule. This guide provides an objective comparison of key analytical methods for confirming the conjugation of a dibenzocyclooctyne (DBCO) moiety to an amine-containing molecule via a DBCO-C2-PEG4-Amine linker. This process, a cornerstone of copper-free click chemistry, allows for the covalent attachment of molecules in biological systems without the need for a cytotoxic copper catalyst.[1] We present a comparative analysis of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy, supplemented with detailed experimental protocols and supporting data.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. The following table summarizes the key characteristics of the most common methods for confirming this compound conjugation.

Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass increase corresponding to the addition of the this compound linker and the conjugated molecule. Can determine the degree of labeling.High accuracy and sensitivity. Provides direct evidence of conjugation.Can be sensitive to sample purity and may require specialized expertise for data analysis.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information of the conjugate, confirming the presence of characteristic peaks for the DBCO, PEG, and conjugated molecule moieties.Provides unambiguous structural confirmation. Can be used for purity assessment.Lower sensitivity compared to MS. May be challenging for large, complex conjugates.
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size, charge).Assesses the purity of the conjugate and separates it from unreacted starting materials. Can be used for quantification.High resolution and reproducibility. Adaptable to various scales of analysis.Indirect method for confirming conjugation; requires confirmation by other techniques like MS.
UV-Vis Spectroscopy Measures the absorption of light by the sample.Monitors the disappearance of the characteristic DBCO absorbance peak (around 309 nm) as the reaction proceeds.Simple, rapid, and requires readily available equipment. Suitable for real-time reaction monitoring.Indirect and provides limited structural information. Can be affected by interfering substances that absorb in the same wavelength range.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, corresponding to vibrational transitions of specific chemical bonds.Confirms the formation of the amide bond between the this compound and a carboxyl group-containing molecule by identifying characteristic amide bond vibrations.Fast and non-destructive. Provides clear information about the presence or absence of specific functional groups.Can be difficult for quantitative analysis, and peak overlap can complicate interpretation in complex mixtures.
Fluorescence Spectroscopy Measures the fluorescence emission of a sample after excitation with light of a specific wavelength.Can be used if either the molecule to be conjugated or the DBCO-linker is fluorescently labeled. Changes in the fluorescence spectrum upon conjugation can confirm the reaction.Highly sensitive, making it suitable for detecting molecules at very low concentrations.Requires a fluorescent label, which may alter the properties of the molecules of interest.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analytical techniques. Below are representative protocols for confirming the conjugation of a carboxyl-containing molecule to this compound.

Mass Spectrometry (MALDI-TOF)

This protocol outlines the analysis of a protein conjugated with this compound.

  • Sample Preparation:

    • Desalt the conjugated protein sample using a C18 ZipTip or dialysis to remove non-volatile salts.

    • Reconstitute the sample in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. The optimal protein concentration is typically between 5-50 pmol/μL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in 50% acetonitrile/0.1% TFA.

  • Spotting:

    • On a MALDI target plate, spot 1 μL of the sample and immediately add 1 μL of the matrix solution.

    • Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 μL of the mixture onto the target plate.

    • Allow the spots to air-dry completely.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode.

    • Acquire spectra across a mass range appropriate for the expected molecular weight of the conjugated protein.

  • Data Interpretation:

    • Compare the mass spectrum of the conjugated protein to that of the unconjugated protein.

    • A successful conjugation will result in a mass increase corresponding to the mass of the this compound linker (595.69 g/mol ) plus the mass of the molecule it is reacting with. For example, if the amine linker reacts with a carboxylic acid, there is a loss of a water molecule (18.02 g/mol ). Therefore, the expected mass increase would be 577.67 Da for each conjugation event.

¹H NMR Spectroscopy

This protocol is suitable for confirming the conjugation of a small molecule to the this compound linker.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • Analyze the spectrum for the appearance of characteristic peaks corresponding to the this compound moiety and the conjugated molecule.

    • DBCO group: Look for aromatic protons typically in the range of 7.0-8.0 ppm.

    • PEG linker: The ethylene glycol protons of the PEG4 linker will appear as a complex multiplet around 3.6 ppm.

    • C2 linker: Protons on the ethyl linker adjacent to the DBCO group will have distinct shifts.

    • Amide bond formation: The proton of the newly formed amide bond will typically appear as a broad singlet between 7.5 and 8.5 ppm.

    • Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of all components and the disappearance of the amine protons of the linker.

High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for analyzing the purity of a this compound conjugate.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for proteins/peptides) and 309 nm (for the DBCO group).

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Interpretation:

    • Analyze the chromatogram for the appearance of a new peak corresponding to the conjugate.

    • The conjugate is expected to be more hydrophobic than the unconjugated amine-containing starting material and will therefore have a longer retention time.

    • The unreacted this compound will also have a characteristic retention time.

    • The purity of the conjugate can be estimated by integrating the peak areas.

UV-Vis Spectroscopy

This method is useful for monitoring the progress of the conjugation reaction in real-time.

  • Sample Preparation:

    • Prepare a solution of the azide-containing molecule in a suitable reaction buffer.

    • Prepare a stock solution of the this compound in a compatible solvent (e.g., DMSO).

  • Data Acquisition:

    • Measure the initial absorbance spectrum of the azide-containing solution from 250 nm to 400 nm.

    • Initiate the reaction by adding the this compound to the azide solution.

    • Immediately begin acquiring absorbance spectra at regular time intervals.

  • Data Interpretation:

    • Monitor the decrease in the absorbance peak at approximately 309 nm, which is characteristic of the DBCO group.

    • The disappearance of this peak indicates the consumption of the DBCO reagent and the formation of the triazole ring through the click reaction.

    • The reaction can be considered complete when the absorbance at 309 nm no longer changes over time.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz can help to visualize the experimental workflows and the underlying principles of the analytical methods.

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Analytical Confirmation Azide-Molecule Azide-Molecule Conjugate Conjugate Azide-Molecule->Conjugate Click Chemistry DBCO-Linker DBCO-Linker DBCO-Linker->Conjugate MS MS Conjugate->MS Mass Shift NMR NMR Conjugate->NMR Structural Info HPLC HPLC Conjugate->HPLC Purity UV-Vis UV-Vis Conjugate->UV-Vis Reaction kinetics

General workflow for conjugation and analysis.

hplc_separation start Injection of Reaction Mixture column C18 Column Mobile Phase Gradient Separation by Hydrophobicity start->column detector UV Detector | {  280 nm (Protein) |  309 nm (DBCO) } column->detector chromatogram Chromatogram Unreacted Amine Conjugate Unreacted DBCO detector->chromatogram

Principle of RP-HPLC separation.

By employing a combination of these analytical methods, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their bioconjugates for downstream applications.

References

A Researcher's Guide to Bioorthogonal Chemistries: DBCO-C2-PEG4-Amine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of bioconjugation, the ability to selectively and efficiently label biomolecules within their native environment is paramount. Bioorthogonal chemistries, a class of reactions that proceed within living systems without interfering with endogenous biochemical processes, have emerged as indispensable tools for researchers in chemical biology, drug development, and diagnostics. Among these, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), featuring reagents like DBCO-C2-PEG4-amine, offers a robust platform for copper-free click chemistry.

This guide provides an objective comparison of this compound-mediated SPAAC with other prominent bioorthogonal ligations, namely the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition (tetrazine ligation) and the Staudinger ligation. We present a quantitative analysis of their reaction kinetics, stability, and key characteristics, supplemented with detailed experimental protocols to empower researchers in selecting and applying the optimal chemistry for their specific needs.

Quantitative Comparison of Key Bioorthogonal Chemistries

The efficacy of a bioorthogonal reaction is largely dictated by its kinetics, stability, and biocompatibility. The following tables summarize the performance of SPAAC (using DBCO as the representative cyclooctyne), IEDDA (TCO-tetrazine), and the Staudinger ligation based on these critical parameters.

Table 1: Reaction Kinetics of Major Bioorthogonal Chemistries

Bioorthogonal ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAAC DBCOAzide0.1 - 2.1[1][2]Copper-free, good kinetics, stable linkage. Rate is dependent on the specific cyclooctyne and azide.
IEDDA trans-Cyclooctene (TCO)Tetrazine210 - 26,000[2][3]Exceptionally fast kinetics, fluorogenic potential. The reaction rate is highly tunable based on tetrazine substituents.
Staudinger Ligation PhosphineAzide~0.0077[4]"Traceless" amide bond formation, but suffers from slow kinetics and potential phosphine oxidation.

Table 2: Stability and Biocompatibility Profile

Bioorthogonal ReagentStability ConsiderationsBiocompatibility
DBCO (for SPAAC) Can exhibit instability in the presence of strong reducing agents like TCEP and thiols such as GSH. Shows moderate stability in phagosomes.Generally considered highly biocompatible and non-toxic.
TCO/Tetrazine (for IEDDA) TCO can be sensitive to light and may isomerize. Some tetrazines may degrade in aqueous media, particularly at basic pH.Excellent biocompatibility; widely used in live-cell and in vivo imaging.
Phosphines (for Staudinger Ligation) Prone to oxidation in aerobic environments, which can lead to a competing side reaction.Generally biocompatible, but the potential for side reactions should be considered.

Visualizing the Bioorthogonal Landscape

To better understand the relationships and workflows, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for applying these chemistries.

Bioorthogonal Reaction Mechanisms cluster_SPAAC SPAAC cluster_IEDDA IEDDA cluster_Staudinger Staudinger Ligation DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide Azide->Triazole TCO TCO (trans-Cyclooctene) Dihydropyridazine Dihydropyridazine + N₂ TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine->Dihydropyridazine Phosphine Phosphine Amide Amide Bond Phosphine->Amide + Azide_S Azide Azide_S->Amide

A comparison of the core reaction mechanisms for SPAAC, IEDDA, and the Staudinger Ligation.

General Workflow for Bioorthogonal Labeling Start Start: Biomolecule of Interest Incorporate Step 1: Incorporate Bioorthogonal Handle (e.g., Azide or TCO via metabolic labeling, genetic code expansion, or chemical modification) Start->Incorporate Wash1 Wash to remove unincorporated handle Incorporate->Wash1 AddProbe Step 2: Add Bioorthogonal Probe (e.g., DBCO-fluorophore or Tetrazine-drug) Wash1->AddProbe Incubate Incubate to allow for reaction AddProbe->Incubate Wash2 Wash to remove excess probe Incubate->Wash2 Analyze Step 3: Analysis (e.g., Fluorescence Microscopy, Western Blot, Mass Spectrometry) Wash2->Analyze Workflow for Site-Specific ADC Synthesis via SPAAC Antibody Monoclonal Antibody (mAb) IncorporateAzide Site-Specific Incorporation of Azide Handle (e.g., via unnatural amino acid mutagenesis) Antibody->IncorporateAzide AzideAb Azide-Modified mAb IncorporateAzide->AzideAb React SPAAC Reaction (DBCO + Azide) AzideAb->React DBCOdrug DBCO-Linker-Drug Conjugate DBCOdrug->React Purify Purification (e.g., Size Exclusion Chromatography) React->Purify ADC Homogeneous Antibody-Drug Conjugate (ADC) Purify->ADC

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of DBCO-C2-PEG4-amine, a commonly used reagent in bioconjugation and other applications. Following these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.

This compound is classified with acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A).[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, direct disposal or release into the environment must be strictly avoided.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side-shields or a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Handle this compound in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and aerosols. Wash hands thoroughly before breaks and at the end of the workday.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to an approved waste disposal facility.

1. Waste Collection:

  • Collect waste this compound, including any contaminated solutions or materials, in a designated, clearly labeled, and sealable chemical waste container.
  • Ensure the container is compatible with the chemical.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
  • Wear the full required PPE, including respiratory protection if dust is present.
  • Carefully sweep or scoop up the spilled material without creating dust.
  • Place the collected material into a suitable, closed container for disposal.
  • Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
  • Prevent the spilled product from entering drains or waterways.

3. Final Disposal:

  • Dispose of the waste container through a licensed and approved chemical waste disposal company.
  • Adhere to all local, regional, and national environmental regulations for chemical waste disposal.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound waste? ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat start->ppe spill Is there a spill? ppe->spill collect Collect waste in a labeled, sealed container. consult_ehs Consult institutional EHS for chemical inactivation (quenching) protocol. collect->consult_ehs spill->collect No contain_spill Contain and clean up spill without creating dust. Place in waste container. spill->contain_spill Yes contain_spill->collect dispose Arrange for disposal by an approved chemical waste contractor. consult_ehs->dispose end End: Waste disposed of safely. dispose->end

Caption: A workflow diagram for the safe disposal of this compound.

References

Personal protective equipment for handling DBCO-C2-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling DBCO-C2-PEG4-amine. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashes.To protect eyes from splashes and aerosols[2][3][4].
Skin and Body Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., nitrile or neoprene). Closed-toe shoes and long pants.To prevent skin contact with the chemical[2]. Inspect gloves for any signs of degradation before use.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator should be used.To avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A meticulous workflow is critical for the safe handling of this compound.

Preparation:

  • Ensure the work area within a certified chemical fume hood is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents before commencing the experiment.

Handling the Compound:

  • Donning PPE: Put on all required personal protective equipment as outlined in Table 1 before entering the designated work area.

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or airborne particles.

  • Dissolving: Dissolve the compound in a suitable dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer. Do not use buffers that contain azides, as they can react with the DBCO group.

Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Inactivation and Disposal: Due to the reactivity of the DBCO group and the aquatic toxicity of the compound, direct disposal is not recommended.

  • Quenching of DBCO Moiety: The strained alkyne of the DBCO group is highly reactive. To neutralize this reactivity, a quenching agent can be used. For unreacted DBCO-containing solutions, add a solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM. Stir the mixture at room temperature for at least 30 minutes. The amine in the Tris buffer will react with and quench any unreacted DBCO groups.

  • Waste Collection: The neutralized solution can then be collected in a properly labeled hazardous waste container. Label the container with all components of the final mixture, including solvents, quenched linker fragments, and any other reagents used.

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal contractor, following all local, state, and federal regulations. Do not pour down the drain.

Contaminated Materials:

  • Sharps: Any needles or syringes used should be disposed of in a designated sharps container.

  • Solid Waste: Absorbents, gloves, and other contaminated materials should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.

Experimental Workflow Diagram

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Clean Fume Hood prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Assemble Materials prep2->prep3 ppe_on Don PPE prep3->ppe_on weigh Weigh & Transfer in Fume Hood ppe_on->weigh dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Area & Equipment experiment->decon quench Quench Unreacted DBCO (e.g., with Tris buffer) experiment->quench ppe_off Doff PPE decon->ppe_off wash Wash Hands ppe_off->wash collect Collect Waste in Labeled Container quench->collect dispose Dispose via Licensed Contractor collect->dispose

Diagram 1: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.